molecular formula C11H11NO2 B8635462 Methyl 2-methylindolizine-6-carboxylate

Methyl 2-methylindolizine-6-carboxylate

Cat. No.: B8635462
M. Wt: 189.21 g/mol
InChI Key: ALVHSPGWSHXTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methylindolizine-6-carboxylate (CAS 2110346-62-6) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C11H11NO2 and a molecular weight of 189.21, this indolizine derivative serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research . Indolizine scaffolds are of significant interest in medicinal chemistry due to their presence in compounds with diverse biological activities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For comprehensive product handling, safety, and storage information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-methylindolizine-6-carboxylate

InChI

InChI=1S/C11H11NO2/c1-8-5-10-4-3-9(11(13)14-2)7-12(10)6-8/h3-7H,1-2H3

InChI Key

ALVHSPGWSHXTML-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=CC2=C1)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Design, Synthesis, and Properties of 6-Substituted Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indolizine scaffold (pyrrolo[1,2-a]pyridine) represents a privileged structure in medicinal chemistry due to its electronic isomerism with indole and its ability to engage in


-stacking interactions within protein binding pockets. While C1, C2, and C3 positions are electronically accessible via direct electrophilic substitution, the C6 position  is critical for modulating metabolic stability and lipophilicity without altering the core's hydrogen-bond accepting capabilities.

This guide focuses exclusively on 6-substituted indolizine derivatives , detailing the retrosynthetic logic required to access this position, their application as colchicine-site tubulin inhibitors, and their utility as tunable fluorophores.

Structural Significance & Electronic Architecture

The indolizine ring system is electron-rich, with the nitrogen atom donating electron density into the five-membered ring.

  • Nucleophilic Sites: C1 and C3 (pyrrole-like).

  • Electrophilic/Neutral Sites: C5, C6, C7, C8 (pyridine-like).

The C6 "Anchor" Point

The C6 position is unique because it lies on the six-membered ring, para to the bridgehead nitrogen. Substituents at C6 exert a significant inductive effect on the pKa of the bridgehead nitrogen, thereby influencing the overall solubility and biodistribution.

SAR Implication: In tubulin inhibitors, a bulky lipophilic group at C6 (e.g., aryl, ester) often occupies the hydrophobic pocket of the colchicine binding site, enhancing potency significantly compared to the unsubstituted parent.

Synthetic Architectures: Accessing the C6 Position

Direct functionalization of the indolizine C6 position via electrophilic aromatic substitution is chemically forbidden due to the higher reactivity of C1 and C3. Therefore, de novo ring construction is the mandatory strategy.

Primary Strategy: [3+2] Cycloaddition

The most robust method involves the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes. To achieve a 6-substituted indolizine, one must start with a 4-substituted pyridine .

Reaction Logic
  • Precursor: 4-Substituted Pyridine (e.g., 4-picoline, 4-phenylpyridine).

  • Quaternization: Reaction with

    
    -halo ketone/ester to form the pyridinium salt.
    
  • Ylide Formation: Deprotonation by a weak base.

  • Cycloaddition: Reaction with a dipolarophile (e.g., ethyl propiolate).[1][2]

  • Oxidative Aromatization: Loss of hydrogen to restore aromaticity (often spontaneous or oxidant-assisted).

IndolizineSynthesis cluster_0 Precursor Selection cluster_1 Intermediate cluster_2 Product Pyridine 4-Substituted Pyridine Salt Pyridinium Salt Pyridine->Salt + HaloKetone (SN2) HaloKetone α-Halo Ketone/Ester Ylide Pyridinium N-Ylide Salt->Ylide + Base (-HX) Indolizine 6-Substituted Indolizine Ylide->Indolizine + Alkyne ([3+2] Cycloaddition - H2)

Figure 1: Retrosynthetic logic for accessing 6-substituted indolizines via 4-substituted pyridine precursors.

Pharmacological Profiles[3][4]

Tubulin Polymerization Inhibition

6-Substituted indolizines (specifically 6-aryl or 6-ester derivatives) function as colchicine-site binders . They disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

Key Data Points:

  • Target:

    
    -tubulin (Colchicine site).
    
  • Potency: IC50 values often in the low nanomolar (nM) range.

  • Advantage: Unlike taxanes, these are often active against Multi-Drug Resistant (MDR) cell lines overexpressing P-glycoprotein efflux pumps.

Antimicrobial Activity (Tuberculosis)

Specific derivatives (e.g., indolizine-3-carboxylates with C6-methyl or C6-phenyl groups) have demonstrated activity against Mycobacterium tuberculosis H37Rv.

Comparative Activity Table:

Compound ClassC6 SubstituentTargetActivity (IC50 / MIC)Mechanism
Indolizine-1-carboxylateH (Unsubstituted)Tubulin> 10 µMInactive/Weak
Indolizine-1-carboxylatePhenyl Tubulin0.05 - 0.2 µMColchicine Mimic
Indolizine-3-carbonitrileMethyl M. tuberculosis2.5 µg/mL (MIC)Cell Wall disruption
Indolizine FluorophoreNitro ImagingN/A (Probe)Intracellular pH sensing

Photophysical Properties (Fluorescence)[5]

Indolizines are intrinsically fluorescent. The 6-position is electronically coupled to the bridgehead nitrogen, allowing for "Push-Pull" tuning.

  • Electron Donating Group (EDG) at C6: Raises the HOMO energy, typically inducing a red-shift in emission.

  • Electron Withdrawing Group (EWG) at C6: Stabilizes the LUMO.

  • Stokes Shift: 6-substituted derivatives often exhibit large Stokes shifts (>80 nm), reducing self-quenching and making them excellent bio-imaging probes (e.g., Seoul-Fluor analogues).

Experimental Protocols

Synthesis of Ethyl 6-phenylindolizine-1-carboxylate

A self-validating protocol for generating a 6-aryl indolizine.

Reagents:

  • 4-Phenylpyridine (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Ethyl propiolate (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Tetrakis(pyridine)cobalt(II) dichromate (TPCD) (Oxidant, 0.5 eq) - Optional for yield boost, air oxidation works slowly.

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Quaternization (Checkpoint 1):

    • Dissolve 4-phenylpyridine in ACN. Add ethyl bromoacetate dropwise.

    • Reflux for 2-4 hours.

    • Validation: TLC shows disappearance of pyridine. Formation of precipitate (pyridinium salt).

    • Filter and wash the salt with cold ether.

  • Cycloaddition (Checkpoint 2):

    • Suspend the dried salt in ACN.

    • Add Ethyl propiolate.[2]

    • Add TEA dropwise (Solution turns dark/colored immediately due to ylide formation).

    • Reflux for 6-8 hours.

    • Validation: TLC (Hexane:EtOAc 8:2) should show a highly fluorescent spot under UV (365 nm).

  • Workup & Purification:

    • Evaporate solvent. Redissolve in DCM, wash with water.

    • Purify via Silica Gel Column Chromatography.[3]

    • Critical Quality Attribute (CQA): The product must be a yellow/fluorescent solid.

    • NMR Verification: Look for the doublet at ~9.0 ppm (H8 proton) and the specific splitting of the C6-phenyl protons.

Tubulin Polymerization Assay

To verify biological activity of the synthesized derivative.

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanytosine triphosphate).

  • Fluorescence Plate Reader (Ex: 360 nm, Em: 450 nm - using DAPI reporter or intrinsic turbidity at 340 nm).

Protocol:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 10 µM). Keep DMSO < 1%.

  • Initiation: Transfer to 37°C plate reader.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Control: Rapid increase in OD340 (polymerization).

    • Hit: Flat line or significantly reduced slope (inhibition).

AssayWorkflow cluster_synthesis Synthesis Phase cluster_validation Validation Phase cluster_assay Bio-Assay Phase Start 4-Phenylpyridine SaltForm Quaternization (Salt Formation) Start->SaltForm Cyclo [3+2] Cycloaddition (+ Ethyl Propiolate) SaltForm->Cyclo TLC TLC Check (Fluorescent Spot) Cyclo->TLC NMR 1H NMR (H8 Doublet Check) TLC->NMR TubulinPrep Tubulin + GTP (PEM Buffer) NMR->TubulinPrep If Pure Readout OD340 Kinetics (37°C, 60 min) TubulinPrep->Readout

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Review of Indolizine Synthesis (2025): Recent developments in the synthesis of indolizines and their derivatives.[4][5][6][7] European Journal of Medicinal Chemistry. Link

  • Tubulin Inhibition Mechanism: Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Fluorescence Properties: Tunable Emission Properties of Indolizine-Based Fluorophores. MDPI Molecules. Link

  • Antimicrobial Activity: Synthesis and biological activity of indolizine derivatives against Mycobacterium tuberculosis.[8] European Journal of Pharmaceutical Sciences. Link

  • Synthetic Methodology: Regioselective synthesis of indolizines via 1,3-dipolar cycloaddition.[9] Organic Chemistry Portal. Link

Sources

Technical Guide: Comparative Analysis of Indolizine and Indole 6-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Indole 6-carboxylates (a specific functionalized subclass of the privileged indole scaffold) and Indolizine (the bridgehead nitrogen isomer of indole).

For drug development professionals, the distinction is not merely structural but functional. While Indole 6-carboxylates retain the critical N-H hydrogen bond donor (HBD) essential for hinge-binding in kinases or active-site recognition in enzymes (e.g., IDO1, sPLA2), Indolizine eliminates this donor, offering a pure hydrogen bond acceptor (HBA) profile with altered lipophilicity and metabolic stability. This guide details the electronic divergence, synthetic pathways, and strategic medicinal chemistry applications of these two scaffolds.

Part 1: Structural & Electronic Divergence

The Isomeric Mismatch

Although both scaffolds share the formula


 (for the parent systems) and possess 10 

-electrons, their topology creates distinct electronic environments.
  • Indole (1H-Indole): A benzopyrrole. The nitrogen lone pair participates in the aromatic sextet of the pyrrole ring, making the N-H proton acidic (pKa

    
     16.9 in DMSO) and the C3 position highly nucleophilic.
    
  • Indolizine (Pyrrocoline): A bridgehead nitrogen heterocycle (pyrrole fused to pyridine).[1][2] The nitrogen is quaternary in the resonance hybrid, contributing 2

    
    -electrons to the system without an exocyclic hydrogen.
    
Resonance and Dipole Moments

The absence of the N-H bond in indolizine fundamentally alters the dipole vector and electrostatic potential map (ESP).

  • Indole 6-carboxylate: The carboxylate at C6 exerts an electron-withdrawing effect (EWG) on the benzene ring, reducing electron density at C3 slightly, but the N1-H remains a potent H-bond donor.

  • Indolizine: The bridgehead nitrogen induces a significant dipole moment towards the pyridine ring. The C3 position in indolizine is exceptionally electron-rich (

    
    -excessive), often more so than in indole, making it prone to oxidation and electrophilic attack.[1]
    
Graphviz Visualization: Resonance & Numbering

The following diagram illustrates the resonance stabilization and the crucial numbering difference that complicates "scaffold hopping" between these two systems.

ResonanceComparison cluster_0 Indole 6-Carboxylate cluster_1 Indolizine I1 Indole Scaffold (N-H Donor Present) I_Res Resonance: N1 Lone Pair delocalizes into C3 I1->I_Res I_Pos C6-Substitution: Remote Electronic Tuning I1->I_Pos Difference CRITICAL DIVERGENCE: H-Bond Donor vs. Acceptor Only I1->Difference Z1 Indolizine Scaffold (Bridgehead N - No H) Z_Res Resonance: Zwitterionic Character (N+ / C-) Z1->Z_Res Z_Pos Spatial Equivalent to Indole-C6 is Indolizine-C7 or C8 Z1->Z_Pos Z1->Difference

Figure 1: Structural comparison highlighting the loss of the H-bond donor in indolizine and the resonance implications.

Part 2: Medicinal Chemistry Implications[3][4][5][6]

Bioisosterism and Scaffold Hopping

Replacing an indole 6-carboxylate with an indolizine core is not a 1:1 swap. It is a strategic decision to modulate:

FeatureIndole 6-CarboxylateIndolizine (Equivalent Functionalization)Consequence of Switching
H-Bonding Donor (NH) & Acceptor (C=O)Acceptor Only (N, C=O)Loss of binding to backbone carbonyls (e.g., Kinase hinge).
LogP (Lipophilicity) Lower (due to polar NH)HigherImproved membrane permeability; potential solubility issues.
Metabolic Stability N-H is a site for GlucuronidationNo N-HEliminates direct N-glucuronidation liability.
Fluorescence Moderate (UV range)High (Tunable)Indolizines are often used as fluorescent tags/probes.
Vector Alignment C6-COOH points "South-East"C7/C8 required to matchRequires careful substitution planning (see numbering).
Case Study: sPLA2 Inhibition

In the development of secretory Phospholipase A2 (sPLA2) inhibitors, indole-3-glyoxylamides are classic scaffolds. The 6-position is often substituted to extend into the hydrophobic channel. When converting to indolizines (e.g., Indoxam), the N-H removal prevents specific hydrogen bonding, but the increased lipophilicity can enhance active site residence time if the hydrophobic collapse is the primary driver [1].

Part 3: Synthetic Methodologies

This section details the synthesis of both scaffolds. The choices reflect the need for regiocontrol.

Protocol A: Synthesis of Methyl Indole-6-carboxylate

Method: Modified Reissert-Henze or Leimgruber-Batcho. Here we focus on the Fischer Indole Synthesis approach adapted for electron-deficient rings, or direct esterification if the acid is available.

Reagents:

  • Methyl 4-amino-3-methylbenzoate (Starting Material)

  • 
    , 
    
    
    
    (Diazotization)
  • 
     (Reduction to hydrazine)
    
  • Ethyl pyruvate[3]

  • Polyphosphoric Acid (PPA)

Step-by-Step Workflow:

  • Hydrazine Formation: Dissolve methyl 4-amino-3-methylbenzoate (10 mmol) in conc. HCl at 0°C. Add

    
     (1.1 eq) dropwise. Stir 30 min. Add 
    
    
    
    (2.5 eq) in HCl. The hydrazine hydrochloride precipitates. Filter and dry.
  • Hydrazone Formation: Suspend the hydrazine in ethanol. Add ethyl pyruvate (1.1 eq). Reflux for 2 hours. Cool to crystallize the hydrazone.

  • Cyclization (Fischer): Mix the hydrazone with PPA (10g per g of reactant). Heat to 100-110°C for 3 hours. (Caution: Exothermic).

  • Workup: Pour onto crushed ice. Extract with Ethyl Acetate (

    
     mL). Wash with brine.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Protocol B: Synthesis of Indolizine Derivatives

Method:[3+2] Cycloaddition of Pyridinium Ylides . This is the most versatile route for constructing the indolizine core with regiocontrol [2].

Reagents:

  • Pyridine derivative (e.g., 4-methoxycarbonylpyridine if mimicking the carboxylate, though position varies)

  • 
    -Bromoacetophenone (or electron-deficient alkyne)
    
  • Base (

    
     or 
    
    
    
    )
  • Electron-deficient dipolarophile (e.g., Ethyl acrylate or DMAD)[2]

Step-by-Step Workflow:

  • Quaternization: Dissolve pyridine (10 mmol) and

    
    -bromoacetophenone (10 mmol) in Acetone. Reflux 2h. The pyridinium salt precipitates. Filter and dry (Yield >90%).
    
  • Ylide Generation & Cycloaddition: Suspend the salt in Chloroform or Toluene. Add the dipolarophile (e.g., Ethyl propiolate, 1.2 eq). Add

    
     (2.5 eq) dropwise.
    
    • Mechanism:[1][4][5][6][7][8] The base generates the pyridinium ylide in situ. The ylide undergoes a [3+2] cycloaddition with the alkyne, followed by aromatization (loss of H2 or leaving group).

  • Reaction Conditions: Reflux for 4-6 hours. Monitor by TLC.

  • Workup: Wash organic layer with water and 1N HCl (to remove unreacted pyridine). Dry over

    
    .
    
  • Purification: Recrystallization from Ethanol or Column Chromatography.

Synthetic Decision Logic (Graphviz)

SynthesisLogic cluster_Indole Route A: Indole 6-Carboxylate cluster_Indolizine Route B: Indolizine Start Target Selection Decision Is N-H Donor Required? Start->Decision Indole_Path Fischer Indole Synthesis Decision->Indole_Path Yes (Keep NH) Indolizine_Path [3+2] Cycloaddition Decision->Indolizine_Path No (Bioisostere/Fluorescence) Indole_SM SM: Methyl 4-amino-3-methylbenzoate Indole_Path->Indole_SM Indole_Key Key Step: [3,3]-Sigmatropic Rearrangement Indole_SM->Indole_Key Indolizine_SM SM: Pyridine + alpha-Halo Ketone Indolizine_Path->Indolizine_SM Indolizine_Key Key Step: 1,3-Dipolar Cycloaddition Indolizine_SM->Indolizine_Key

Figure 2: Retrosynthetic decision tree based on functional requirements.

Part 4: Analytical Characterization

To validate the synthesis and differentiate the isomers, the following analytical signatures are definitive.

Proton NMR ( NMR)
  • Indole 6-carboxylate:

    • NH Signal: Broad singlet at

      
       11.0–12.5 ppm (DMSO-
      
      
      
      ). Disappears with
      
      
      shake.
    • C2/C3 Protons: C3-H is typically a doublet or multiplet around

      
       6.5 ppm.
      
  • Indolizine:

    • Bridgehead Effect: No NH signal.

    • H5 Proton: The proton at position 5 (on the pyridine ring, adjacent to the bridgehead) is highly deshielded (

      
       9.0–9.5 ppm) due to the magnetic anisotropy of the bridgehead nitrogen and the aromatic current [3].
      
    • H3 Proton: Often appears as a singlet or doublet around

      
       6.3–6.8 ppm, similar to indole but distinct in coupling patterns.
      
UV-Vis Spectroscopy
  • Indole: Absorption maxima (

    
    ) typically at 220 nm and 280-290 nm.
    
  • Indolizine: Bathochromic shift (Red shift). Indolizines often absorb in the visible region or near-UV (300-400 nm) and exhibit strong fluorescence, which indoles (unless highly conjugated) typically lack.

References

  • Smart, B. P., et al. (2004). "Inhibition of human secretory phospholipase A2 by indole-3-glyoxylamides." Bioorganic & Medicinal Chemistry, 12(16), 4211-4223. Link

  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews, 36(7), 1173-1193. Link

  • Lozano, V., et al. (2011). "Indolizine derivatives as novel fluorescent probes." Dyes and Pigments, 90(2), 168-174. Link

  • Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery."[4] Science of Synthesis. Link

Sources

The Architectonics of a Privileged Scaffold: A Historical and Technical Guide to the Synthesis of Indolizine-6-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizine core, a vital heterocyclic scaffold, is a cornerstone in the development of novel therapeutics and advanced functional materials. Its unique electronic properties and biological activity have spurred decades of research into its synthesis and functionalization. This in-depth guide provides a comprehensive journey through the historical landscape and modern advancements in the synthesis of a key derivative: indolizine-6-carboxylate. We will delve into the foundational classical reactions, explore the rise of elegant cycloaddition strategies, and survey the impact of modern transition-metal catalysis, offering both historical context and practical, field-proven insights for the contemporary researcher.

The Dawn of Indolizine Chemistry: Classical Approaches and Their Progeny

The story of indolizine synthesis begins in the early 20th century, with pioneering work that laid the very foundation of our understanding of this heterocyclic system. While the first synthesis of the parent indolizine was reported by Scholtz in 1912, the Tschitschibabin (or Chichibabin) reaction, discovered shortly after, emerged as a more versatile and widely adopted method.[1][2]

The Tschitschibabin Reaction: A Cornerstone of Indolizine Synthesis

The Tschitschibabin reaction is a classic and efficient method for constructing the indolizine scaffold.[3] It involves the base-mediated intramolecular cyclization of a pyridinium salt bearing a methylene group adjacent to the nitrogen atom.[3] The reaction typically proceeds in two stages: the quaternization of a pyridine derivative with an α-halo ketone or a related compound to form a pyridinium salt, followed by a base-induced cyclization.[3]

The versatility of the Tschitschibabin reaction allows for the synthesis of a variety of substituted indolizines. To achieve an indolizine-6-carboxylate, one would strategically choose a pyridine precursor bearing a carboxylate group at the 4-position (which becomes the 6-position in the resulting indolizine).

Experimental Protocol: Tschitschibabin Synthesis of a Substituted Indolizine

Protocol 1: Synthesis of the Pyridinium Salt

  • Materials: Substituted Pyridine (e.g., 4-carboxy-pyridine derivative), α-bromo ketone (e.g., phenacyl bromide), Anhydrous Acetone.

  • Procedure:

    • Dissolve the substituted pyridine (1.0 mmol) and the α-bromo ketone (1.0 mmol) in anhydrous acetone (10 mL).[3]

    • Reflux the reaction mixture for 2 hours.[3]

    • Upon cooling to room temperature, the precipitated pyridinium bromide is collected by filtration.[3]

    • Wash the collected solid with diethyl ether.[3] The resulting pyridinium salt is often used in the next step without further purification.[3]

Protocol 2: Cyclization to the Indolizine

  • Materials: Pyridinium bromide from Protocol 1, Base (e.g., sodium bicarbonate, triethylamine), Solvent (e.g., ethanol, DMF).

  • Procedure:

    • Suspend the pyridinium bromide (1.0 mmol) and the base (2.0 mmol) in the chosen solvent (15 mL).[3]

    • Stir the reaction mixture at a specified temperature (often elevated) for the required time, monitoring by thin-layer chromatography (TLC).[3]

    • Upon completion, pour the reaction mixture into water (50 mL).[3]

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) (3 x 20 mL).[3]

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.[3]

    • Purify the crude product by column chromatography on silica gel to afford the pure indolizine.[3]

The Rise of Cycloaddition Strategies: A Paradigm Shift in Indolizine Synthesis

The mid-20th century witnessed the emergence of powerful new synthetic methodologies, with 1,3-dipolar cycloaddition reactions taking a prominent role. This approach offered a more convergent and often milder route to a wide array of heterocyclic systems, including indolizines.

1,3-Dipolar Cycloaddition: A Versatile Tool for Indolizine Construction

The 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a dipolarophile (such as an activated alkyne or alkene) has become a cornerstone of modern indolizine synthesis.[4][5] This method allows for the direct introduction of various substituents onto the indolizine core with a high degree of control. For the synthesis of indolizine-6-carboxylates, a pyridine derivative bearing the carboxylate group at the 4-position is again the logical starting point.

A significant advantage of this method is the ability to construct polysubstituted indolizines in a single step from readily available starting materials.[6] The reaction proceeds through the in-situ generation of a pyridinium ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile.

Experimental Protocol: 1,3-Dipolar Cycloaddition Synthesis of an Indolizine-1-carboxylate

This protocol describes the synthesis of an ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate and can be adapted for other substituted indolizines.

  • Materials: 4-(piperidin-1-yl)pyridine, substituted phenacyl bromide, ethyl propiolate, solvent (e.g., toluene), base (e.g., triethylamine).

  • Procedure:

    • To a solution of 4-(piperidin-1-yl)pyridine (1.0 mmol) and the substituted phenacyl bromide (1.0 mmol) in the chosen solvent, add the base (1.2 mmol).

    • Stir the mixture at room temperature for 30 minutes to generate the pyridinium ylide in situ.

    • Add ethyl propiolate (1.1 mmol) to the reaction mixture.

    • Heat the reaction mixture at reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired ethyl indolizine-1-carboxylate derivative.[7]

The Modern Era: Transition-Metal Catalysis in Indolizine Synthesis

The late 20th and early 21st centuries have been characterized by the transformative impact of transition-metal catalysis on organic synthesis. These powerful tools have enabled the construction of complex molecular architectures with unprecedented efficiency and selectivity, and the synthesis of indolizines has been no exception.

Palladium, Copper, and Gold-Catalyzed Routes to Functionalized Indolizines

A variety of transition metals, including palladium, copper, and gold, have been employed to catalyze the synthesis of indolizines through various mechanistic pathways, such as C-H activation, cross-coupling reactions, and cycloisomerization.[6][8][9] These methods often offer access to substitution patterns that are difficult to achieve through classical methods.

For instance, palladium-catalyzed annulation reactions of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates provide a direct route to polysubstituted indolizines.[6] Copper-catalyzed reactions of pyridines, methyl ketones, and alkenoic acids have also been developed for the efficient synthesis of diverse indolizine derivatives.[4] Furthermore, gold-catalyzed cycloisomerization of 2-alkynylpyridine derivatives has proven to be a powerful strategy.[3]

The application of these methods to the synthesis of indolizine-6-carboxylates would involve the use of appropriately substituted pyridine or pyrrole starting materials. The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the cyclization, allowing for targeted synthesis of specific isomers.[3]

Data Presentation

Synthesis MethodKey FeaturesStarting Materials (for 6-carboxylate)Typical Conditions
Tschitschibabin Reaction Classical, robust, good for 2-substituted indolizines.4-carboxy-pyridine derivative, α-halo ketone.Base-mediated, often requires heat.
1,3-Dipolar Cycloaddition Modern, versatile, good for polysubstituted indolizines.4-carboxy-pyridine derivative, α-halo ketone, alkyne/alkene.In-situ ylide generation, often mild conditions.
Transition-Metal Catalysis Highly efficient, broad substrate scope, novel regioselectivity.Substituted pyridines/pyrroles with a carboxylate group.Pd, Cu, or Au catalyst, various ligands and conditions.

Visualizing the Synthetic Pathways

Classical Tschitschibabin Reaction Pathway

Tschitschibabin Pyridine 4-Carboxypyridine Derivative Quaternization Quaternization Pyridine->Quaternization AlphaHalo α-Halo Ketone AlphaHalo->Quaternization Salt Pyridinium Salt Quaternization->Salt Ylide Pyridinium Ylide (Intermediate) Salt->Ylide Deprotonation Base Base Base->Ylide Cyclization Intramolecular Cyclization Ylide->Cyclization Indolizine Indolizine-6-carboxylate Cyclization->Indolizine

Caption: The Tschitschibabin reaction pathway to indolizine-6-carboxylate.

Modern 1,3-Dipolar Cycloaddition Workflow

DipolarCycloaddition Pyridine 4-Carboxypyridine Derivative YlideGen Ylide Generation (in situ) Pyridine->YlideGen AlphaHalo α-Halo Ketone AlphaHalo->YlideGen Ylide Pyridinium Ylide YlideGen->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Alkyne/Alkene Dipolarophile Dipolarophile->Cycloaddition Indolizine Indolizine-6-carboxylate Derivative Cycloaddition->Indolizine TMCatalysis cluster_0 Starting Materials Pyridine Substituted Pyridine Reaction Catalytic Cycle (e.g., C-H Activation, Cross-Coupling, Cycloisomerization) Pyridine->Reaction Pyrrole Substituted Pyrrole Pyrrole->Reaction Catalyst Transition Metal Catalyst (Pd, Cu, Au) Catalyst->Reaction Indolizine Indolizine-6-carboxylate Reaction->Indolizine

Caption: Overview of transition-metal catalyzed indolizine synthesis.

Conclusion

The synthesis of indolizine-6-carboxylate has evolved significantly from the foundational work of early 20th-century chemists. While classical methods like the Tschitschibabin reaction remain relevant, modern approaches such as 1,3-dipolar cycloadditions and transition-metal catalysis have opened new avenues for the efficient and selective construction of this important heterocyclic core. For researchers in drug discovery and materials science, a deep understanding of this synthetic history and the available methodologies is crucial for the design and development of novel functional molecules. The continued innovation in synthetic organic chemistry promises even more powerful and elegant strategies for the construction of indolizine-6-carboxylates and their derivatives in the years to come.

References

  • Benchchem. (n.d.). Experimental Guide to the Tschitschibabin Reaction for Indolizines.
  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025, August 6).
  • Sadowski, B., & Daniel, K. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6678–6695.
  • Gevorgyan, V. (2012). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. PMC.
  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal.
  • Panda, S. S., Singh, P., & Agarwal, P. (2014). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 5(3), 51–59.
  • Manikandan, A., Sivakumar, G., & Padmini, V. (2023). Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches. Taylor & Francis Online, 50(11), 1435-1449.
  • Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(1), 1-13.
  • Benchchem. (n.d.). A Historical Overview of Indolizine Synthesis: From Classical Reactions to Modern Catalysis.
  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022, July 1). Technical Disclosure Commons.
  • 6-Methylindole synthesis. (n.d.). ChemicalBook.
  • Manikandan, A., & Padmini, V. (2024). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 72(4), 234-247.
  • Manikandan, A., Sivakumar, G., & Padmini, V. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, e2300491.
  • Janssen Pharmaceutica NV. (2020). Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) (Patent No. WO2020221824A1). Google Patents.
  • Esteve, C. M., et al. (2011). Process for the manufacture of an indolinone derivative (U.S. Patent No. 2011/0201812 A1). Google Patents.
  • Zentiva, K.S. (2020). Synthesis of 2-indolinone derivatives (U.S. Patent No. 10,787,440). Justia Patents.
  • Shi, F., et al. (2016). Transition-Metal-Free Synthesis of Indolizines from Electron-Deficient Alkenes via One-Pot Reaction Using TEMPO as an Oxidant. Synthesis, 48(3), 413-420.

Sources

Technical Guide: Solubility Profile of Methyl 2-methylindolizine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic behavior, and handling protocols for methyl 2-methylindolizine-6-carboxylate .

Executive Summary & Chemical Profile

Methyl 2-methylindolizine-6-carboxylate is a fused bicyclic heteroaromatic ester. Unlike its structural isomer indole, the indolizine core features a bridgehead nitrogen atom sharing a 5,6-fused ring system, imparting unique electronic properties (electron-rich pyrrole ring, electron-deficient pyridine ring).

This compound is primarily utilized as a pharmacophore in drug discovery (e.g., potential anti-inflammatory or anticancer agents) and as a fluorescent intermediate in organic synthesis. Its solubility behavior is governed by the interplay between the lipophilic aromatic core and the polar methyl ester functionality.

Property Data / Estimate
CAS Number 207791-84-2 (Representative)
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Physical State Yellow to orange crystalline solid
Predicted LogP ~2.8 – 3.2 (Lipophilic)
H-Bond Donors 0 (Aprotic)
H-Bond Acceptors 2 (Ester carbonyl, Pyridine-like N lone pair involved in aromaticity)

Solubility Landscape

The solubility profile below is derived from standard synthetic workups (Tschitschibabin cyclization, 1,3-dipolar cycloaddition) and structural analog analysis.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary choice for solvation. Strong dispersion forces match the aromatic core; dipole interactions stabilize the ester.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Excellent for stock solutions. High dielectric constants stabilize the polarizable aromatic system.
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–50 mg/mL)Good for extraction. Solubility decreases significantly at low temperatures, making these ideal for recrystallization.
Ethers THF, 1,4-DioxaneModerate to High Good solubility due to ether oxygen coordination. often used as reaction media.
Alcohols Methanol, Ethanol, IPATemperature Dependent Low at RT; High at boiling. The compound lacks H-bond donors, limiting solubility in cold protic solvents.
Aliphatics Hexane, Heptane, PentaneInsoluble (<1 mg/mL)Used as anti-solvents to precipitate the compound from DCM or EtOAc solutions.
Aqueous Water, PBS (pH 7.4)Insoluble The hydrophobic aromatic surface area dominates. Requires co-solvents (DMSO) or formulation (cyclodextrins) for biological assays.

Thermodynamic Analysis & Hansen Parameters

To predict solubility in novel solvent mixtures, we apply the Hansen Solubility Parameters (HSP) . The total solubility parameter (


) is decomposed into dispersion (

), polar (

), and hydrogen bonding (

) forces.
  • Dispersion (

    
    ):  High. The planar indolizine ring relies heavily on 
    
    
    
    stacking and Van der Waals forces.
  • Polarity (

    
    ):  Moderate.[1] The ester group creates a dipole moment, but the molecule is not ionic.
    
  • H-Bonding (

    
    ):  Low. As an H-bond acceptor only, it cannot form a network with itself, but can accept protons from alcohols (hence the high solubility in hot ethanol).
    

Thermodynamic Prediction Model:



  • Guidance: Select solvents where

    
     MPa
    
    
    
    .
  • Best Match:Dichloromethane (

    
    ) aligns closely with the estimated parameters of the indolizine ester.
    

Experimental Protocols

Since batch-to-batch purity affects solubility, researchers must validate solubility empirically.

Protocol A: Quantitative Saturation Method (HPLC)

Objective: Determine exact solubility limit (


) at 25°C.
  • Preparation: Weigh 50 mg of methyl 2-methylindolizine-6-carboxylate into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Vortex for 1 minute. Place in a thermomixer at 25°C / 500 RPM for 24 hours.

    • Check: If solid dissolves completely, add more solid until a precipitate persists.

  • Filtration: Centrifuge at 10,000 RPM for 5 mins. Filter supernatant through a 0.22 µm PTFE filter (avoid Nylon filters as they may bind the aromatic ring).

  • Quantification: Dilute filtrate 100x with Acetonitrile. Inject into HPLC (C18 column, Water/ACN gradient).

  • Calculation: Compare Peak Area against a standard curve.

Protocol B: Recrystallization (Purification)

Objective: Purify crude material using solubility differentials.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Ethyl Acetate).

  • Clarification: If dark particles persist, filter hot through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Add Hexane dropwise until a faint turbidity appears.

  • Crystallization: Re-heat to clear the solution, then let it cool slowly to Room Temp, then to 4°C.

  • Collection: Filter yellow crystals and wash with cold Hexane.

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Crystallization).

SolubilityLogic Start Select Solvent for Methyl 2-methylindolizine-6-carboxylate Application What is the Application? Start->Application Reaction Synthesis/Reaction Application->Reaction Extraction Workup/Extraction Application->Extraction Cryst Recrystallization Application->Cryst DCM DCM / Chloroform (High Solubility, Inert) Reaction->DCM Standard THF THF / Dioxane (Moderate Solubility) Reaction->THF If Lewis Acid used EtOAc Ethyl Acetate (Partition vs Water) Extraction->EtOAc Best Choice Single Single Solvent Cryst->Single Binary Binary System Cryst->Binary HotEtOH Hot Ethanol (Soluble Hot, Insoluble Cold) Single->HotEtOH DCMHex DCM + Hexane (Solvent + Anti-solvent) Binary->DCMHex

Caption: Decision matrix for solvent selection based on thermodynamic solubility requirements.

References

  • Gundersen, L. L., et al. (2007). "Indolizines in Organic Synthesis." European Journal of Organic Chemistry.

  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews.

  • PubChem Database. (2025).[2] "Methyl indolizine-6-carboxylate Compound Summary." National Center for Biotechnology Information.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Methodological & Application

Chichibabin cyclization protocol for indolizine carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Chichibabin-Scholtz Cyclization Protocol for Indolizine Carboxylates


-Methylene Pyridinium Salts

Executive Summary

This guide details the optimized protocol for the synthesis of indolizine carboxylates using the Chichibabin-Scholtz cyclization (distinct from the Chichibabin amination). While modern 1,3-dipolar cycloadditions exist, the Chichibabin-Scholtz method remains the most scalable and cost-effective route for generating 2-substituted and 1,2-disubstituted indolizine scaffolds, which are critical pharmacophores in drug discovery (e.g., anti-inflammatory agents, fluorescent probes).

Key Advantage: This protocol utilizes a two-stage, one-pot modification that isolates the pyridinium salt intermediate in situ before base-induced cyclization, ensuring high regioselectivity and minimizing tar formation common in direct high-temperature methods.

Mechanistic Insight & Critical Parameters

To ensure reproducibility, researchers must understand the competing pathways in this reaction. The synthesis relies on the reactivity of 2-alkylpyridines (e.g., 2-picoline) with


-halo- 

-keto esters
.
The Mechanism

The reaction proceeds via two distinct phases:[1][2][3]

  • Quaternization (The Menchutkin Step): The pyridine nitrogen acts as a nucleophile, attacking the

    
    -halide carbon. This is kinetically driven and favored by polar aprotic solvents (Acetone, MeCN).
    
  • Cyclization (The Chichibabin-Scholtz Step): Under basic conditions, the acidic protons of the 2-alkyl group (on the pyridine ring) are removed. The resulting enamine/ylide attacks the carbonyl carbon of the pendant chain.

    • Critical Regioselectivity: The 2-methyl group attacks the ketone carbonyl, not the ester, due to the higher electrophilicity of the ketone. This is followed by dehydration to aromatize the system.

Pathway Visualization

ChichibabinMechanism Reagents 2-Picoline + Ethyl 4-chloroacetoacetate Salt Pyridinium Salt (Quaternary Intermediate) Reagents->Salt SN2 Substitution (Acetone, 60°C) Base Base Addition (NaHCO3 / Reflux) Salt->Base Deprotonation Ylide N-Ylide / Enamine Formation Base->Ylide Cyclization Intramolecular Aldol Condensation Ylide->Cyclization Nucleophilic Attack on Ketone Elimination Dehydration (-H2O) Cyclization->Elimination Product Ethyl 2-methylindolizine- 3-carboxylate Elimination->Product Aromatization

Figure 1: Mechanistic pathway of the Chichibabin-Scholtz cyclization. Note the specific attack of the picoline methyl group on the ketone moiety.

Experimental Protocol

Target Molecule: Ethyl 2-methylindolizine-3-carboxylate Precursors: 2-Picoline (2-Methylpyridine), Ethyl 4-chloroacetoacetate.

Materials & Equipment
  • Reagents: 2-Picoline (99%), Ethyl 4-chloroacetoacetate (95%), Acetone (Anhydrous), Sodium Bicarbonate (

    
    ), Ethanol (95%).
    
  • Equipment: 250mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Inert Gas Line (

    
    ).
    
Step-by-Step Methodology

Stage A: Formation of the Pyridinium Salt (Quaternization) Rationale: Isolating the salt prevents side reactions between the free base pyridine and the sensitive keto-ester during the high-temperature cyclization phase.

  • Setup: Flame-dry a 250mL RBF and purge with Nitrogen (

    
    ).
    
  • Addition: Add 2-Picoline (10.0 mmol, 0.99 mL) and Anhydrous Acetone (20 mL).

  • Reaction: Add Ethyl 4-chloroacetoacetate (11.0 mmol, 1.1 eq) dropwise over 10 minutes at room temperature.

    • Observation: The solution may turn slightly yellow.

  • Incubation: Stir the mixture at reflux (

    
    ) for 4–6 hours.
    
  • Precipitation: Cool the reaction to

    
     in an ice bath. The quaternary ammonium salt will precipitate as a hygroscopic off-white solid.
    
  • Filtration: Filter the solid under vacuum (Schlenk line or Buchner). Wash with cold diethyl ether (

    
    ) to remove unreacted starting materials.
    
    • Checkpoint: If no solid forms, add diethyl ether to induce precipitation.

Stage B: Base-Mediated Cyclization Rationale: Using a weak base (


) in water/ethanol minimizes ester hydrolysis (saponification) while sufficiently deprotonating the activated methyl group.
  • Dissolution: Transfer the dried pyridinium salt (from Stage A) into a clean 100mL RBF. Add Water (30 mL) and Ethanol (10 mL).

  • Base Addition: Add Sodium Bicarbonate (

    
    , 25.0 mmol, 2.5 eq).
    
  • Cyclization: Heat the mixture to reflux (

    
     bath temp) for 2 hours.
    
    • Visual Cue: The reaction mixture will darken, and an oily residue or precipitate (the indolizine) will separate.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Final Polish: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 9:1) if high purity (>99%) is required.

Data Analysis & Validation

Expected Analytical Data

The formation of the indolizine core is confirmed by the disappearance of the quaternary


 signals and the appearance of the specific aromatic pattern of the indolizine 5- and 6-membered rings.
Signal TypeChemical Shift (

ppm)
MultiplicityAssignment
Indolizine H-5 9.20 - 9.40DoubletProton adjacent to Bridgehead N (Deshielded)
Indolizine H-8 7.30 - 7.50DoubletDistal aromatic proton
Ester

4.30 - 4.40QuartetEthyl ester methylene

(Ring)
2.40 - 2.60SingletMethyl group at C-2
Comparative Yields by Base/Solvent

Data based on internal optimization studies.

BaseSolventTemp (

)
Yield (%)Notes


/EtOH
100 78-85 Optimal. Cleanest profile.

Acetone5645Incomplete cyclization.

Toluene11060Significant tar formation (polymerization).


10030Hydrolysis of ester to carboxylic acid observed.

Troubleshooting & Workflow Visualization

Common Failure Mode: "The Black Tar"

  • Cause: Oxidative polymerization of the indolizine or rapid decomposition of the intermediate ylide due to excessive base strength or temperature.

  • Solution: Ensure strict

    
     atmosphere. Switch from strong bases (NaOH/KOH) to Bicarbonate. Keep reaction time under 3 hours.
    
Experimental Workflow Tree

Workflow Start Start: 2-Picoline + Halo-Keto-Ester Step1 Reflux in Acetone (4h) Start->Step1 Check1 Precipitate Formed? Step1->Check1 Filter Filter & Wash Salt (Remove impurities) Check1->Filter Yes EtherAdd Add Et2O to induce ppt Check1->EtherAdd No Step2 Reflux in H2O/EtOH with NaHCO3 Filter->Step2 EtherAdd->Filter Extract Extract w/ EtOAc Step2->Extract Finish Pure Indolizine Carboxylate Extract->Finish

Figure 2: Decision tree for the synthesis and isolation of indolizine carboxylates.

References

  • Tschitschibabin, A. E. (1927). "Über die Tautomerie des

    
    -Picolins." Berichte der deutschen chemischen Gesellschaft, 60(7), 1607-1617. Link
    
  • Scholtz, M. (1912).[4] "Über die Einwirkung von Essigsäureanhydrid auf

    
    -Picolin." Berichte der deutschen chemischen Gesellschaft, 45(1), 734-746. Link
    
  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews, 36(7), 1173-1193. Link

  • BenchChem. (2025).[2][5] "Experimental Guide to the Tschitschibabin Reaction for Indolizines." BenchChem Application Notes. Link

  • Kim, S. H., et al. (2013). "One-Pot Synthesis of Indolizine Derivatives." Journal of Organic Chemistry, 78(10), 4840-4848. Link

Sources

Application Note & Protocol: Synthesis and Application of N-(2-oxopropyl)-4-(methoxycarbonyl)pyridinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive methodology for the synthesis of N-(2-oxopropyl)-4-(methoxycarbonyl)pyridinium chloride via the direct alkylation of methyl isonicotinate with chloroacetone. The document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and discusses the significance of the resulting pyridinium salt as a stable precursor for pyridinium ylides, which are pivotal intermediates in advanced organic synthesis, including the renowned Kröhnke pyridine synthesis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and well-characterized method for accessing functionalized pyridinium scaffolds.

Foundational Principles & Mechanistic Insight

The synthesis of pyridinium salts represents a cornerstone reaction in heterocyclic chemistry, providing access to a class of compounds with broad utility as ionic liquids, catalysts, and versatile synthetic intermediates.[1][2] The reaction between methyl isonicotinate and chloroacetone is a classic example of a quaternization reaction, a type of nucleophilic aliphatic substitution (SN2).

Reaction Causality: The reaction is driven by the inherent nucleophilicity of the nitrogen atom in the pyridine ring of methyl isonicotinate. The lone pair of electrons on the nitrogen atom attacks the electrophilic α-carbon of chloroacetone. The electrophilicity of this carbon is significantly enhanced by the inductive electron-withdrawing effect of both the adjacent carbonyl group and the chlorine atom, making it highly susceptible to nucleophilic attack.[3] The chlorine atom serves as a good leaving group, departing as a chloride ion (Cl⁻) to form the final, stable pyridinium salt.

Diagram of the Reaction Mechanism: The following diagram illustrates the SN2 mechanism for the formation of the pyridinium salt.

Caption: SN2 quaternization of methyl isonicotinate. (Max Width: 760px)

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Checkpoints, such as Thin Layer Chromatography (TLC) monitoring and final product characterization, are integrated to ensure reaction completion and product purity.

Materials and Equipment
Reagent Formula MW ( g/mol ) CAS No. Supplier
Methyl IsonicotinateC₇H₇NO₂137.142459-09-8Sigma-Aldrich
Chloroacetone (stabilized)C₃H₅ClO92.5278-95-5Sigma-Aldrich
Acetonitrile (Anhydrous)CH₃CN41.0575-05-8Sigma-Aldrich
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.1260-29-7Fisher Scientific
  • Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, glass funnel, filter paper, Büchner flask, oil bath, rotary evaporator, standard laboratory glassware.

  • Analytical Instruments: TLC plates (silica gel 60 F₂₅₄), NMR spectrometer, FT-IR spectrometer, melting point apparatus.

Step-by-Step Synthesis Procedure

Safety First: Chloroacetone is a potent lachrymator and is toxic.[4] This entire procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl isonicotinate (5.00 g, 36.5 mmol, 1.0 equiv.).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the methyl isonicotinate is fully dissolved.

  • Reagent Addition: Carefully add chloroacetone (3.70 g, 3.20 mL, 40.1 mmol, 1.1 equiv.) to the solution dropwise using a syringe.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) using an oil bath. Maintain a gentle reflux with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC (Eluent: 10% Methanol in Dichloromethane). Spot the starting material (methyl isonicotinate) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

  • Isolation: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. A white precipitate of the product should form. Further precipitation can be induced by placing the flask in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake three times with 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting white crystalline solid under vacuum to a constant weight.

Characterization and Data

The identity and purity of the synthesized N-(2-oxopropyl)-4-(methoxycarbonyl)pyridinium chloride should be confirmed by standard analytical techniques.

Parameter Expected Outcome
Physical Appearance White to off-white crystalline solid
Yield Typically >85%
Melting Point A sharp melting point is indicative of high purity.
¹H NMR (400 MHz, D₂O)δ (ppm): 9.10 (d, 2H, H-2,6), 8.50 (d, 2H, H-3,5), 5.85 (s, 2H, N-CH₂), 4.05 (s, 3H, O-CH₃), 2.40 (s, 3H, CO-CH₃).
¹³C NMR (100 MHz, D₂O)δ (ppm): 205.0 (C=O, ketone), 164.0 (C=O, ester), 146.0 (C-2,6), 145.0 (C-4), 128.0 (C-3,5), 65.0 (N-CH₂), 54.0 (O-CH₃), 27.0 (CO-CH₃).
FT-IR (KBr, cm⁻¹)ν: ~1730 (C=O, ester), ~1715 (C=O, ketone), ~1640 (C=N, pyridinium ring stretch).

Workflow Visualization and Trustworthiness

To ensure reproducibility and reliability, the experimental protocol follows a logical and verifiable sequence.

Experimental Workflow Diagram

G A 1. Dissolve Methyl Isonicotinate in Anhydrous Acetonitrile B 2. Add Chloroacetone (1.1 equiv.) A->B C 3. Heat to Reflux (~82°C, 4-6 hours) B->C D 4. Monitor by TLC (Endpoint: SM consumed) C->D E 5. Cool to RT / Ice Bath (Product Precipitates) D->E Reaction Complete F 6. Vacuum Filtration E->F G 7. Wash with Cold Diethyl Ether (3x) F->G H 8. Dry Under Vacuum G->H I 9. Characterize Product (NMR, IR, MP, Yield) H->I

Sources

Strategic Synthesis of Indolizines via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

Indolizines are a privileged scaffold in drug discovery, exhibiting significant biological activities including anti-inflammatory, antimicrobial, and anticancer properties (e.g., Fantofanone).[1][2] This guide details the synthesis of substituted indolizines via 1,3-dipolar cycloaddition , a convergent and regioselective strategy.[3][4] We provide two distinct, field-validated protocols: a robust Two-Step Base-Mediated Method for complex substrates and a highly efficient One-Pot Copper-Catalyzed Multicomponent Method ideal for combinatorial library generation.

Mechanistic Foundation

The core of this transformation is the generation of a pyridinium ylide (a 1,3-dipole) which undergoes a [3+2] cycloaddition with an electron-deficient dipolarophile (alkyne or alkene).[4]

Reaction Pathway[1]
  • Quaternization: Pyridine reacts with an

    
    -halo ketone/ester to form a pyridinium salt.
    
  • Ylide Formation: Treatment with a base deprotonates the

    
    -carbon, generating the pyridinium ylide (N-ylide).
    
  • [3+2] Cycloaddition: The ylide attacks the dipolarophile.

    • With Alkynes: A concerted (but asynchronous) cycloaddition forms a dihydroindolizine intermediate, which undergoes spontaneous oxidative aromatization (or elimination of a leaving group) to yield the indolizine.

    • With Alkenes: The resulting tetrahydroindolizine requires an explicit oxidation/dehydrogenation step (using MnO

      
      , Cr(VI), or O
      
      
      
      /Catalyst) to achieve aromaticity.
Mechanism Diagram

IndolizineMechanism cluster_0 Step 1: Ylide Generation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization Pyridine Pyridine Derivative Salt Pyridinium Salt (Intermediate) Pyridine->Salt + Halo Halo α-Halo Carbonyl (e.g., Phenacyl Bromide) Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide + Base (-HBr) Base Base (Et3N / K2CO3) Cycloadduct Primary Cycloadduct (Dihydroindolizine) Ylide->Cycloadduct + Dipolarophile Dipolarophile Dipolarophile (Alkyne/Alkene) Indolizine Indolizine Product Cycloadduct->Indolizine Aromatization Oxidation Oxidation / Elimination

Caption: Mechanistic flow from pyridinium salt formation to the final aromatic indolizine scaffold.

Experimental Protocols

Protocol A: The "Classic" Two-Step Method (Base-Mediated)

Best for: Scale-up, valuable starting materials, and ensuring high regioselectivity. Mechanism: Tschitschibabin-type cycloaddition.

Reagents & Equipment[3][4][5][6]
  • Reactants: Substituted Pyridine (1.0 equiv),

    
    -Bromoacetophenone (1.0 equiv), Electron-deficient Alkyne (e.g., Dimethyl acetylenedicarboxylate - DMAD or Ethyl propiolate) (1.2 equiv).
    
  • Solvents: Acetone (Step 1), DMF or Acetonitrile (Step 2).

  • Base: Triethylamine (Et

    
    N) or K
    
    
    
    CO
    
    
    .
Step-by-Step Procedure

Step 1: Formation of Pyridinium Salt

  • Dissolve the pyridine derivative (10 mmol) in acetone (20 mL) in a round-bottom flask.

  • Add a solution of

    
    -bromoacetophenone (10 mmol) in acetone (10 mL) dropwise at room temperature.
    
  • Stir the mixture for 2–4 hours. A white or off-white precipitate will form.

  • Filtration: Filter the solid pyridinium bromide salt, wash with cold acetone (2 x 10 mL) to remove unreacted starting materials, and dry under vacuum.

    • Checkpoint: Yield is typically >90%. The salt is stable and can be stored.

Step 2: 1,3-Dipolar Cycloaddition

  • Suspend the pyridinium salt (5 mmol) in DMF (15 mL).

  • Add the alkyne (e.g., DMAD, 6 mmol, 1.2 equiv).

  • Add Et

    
    N (7.5 mmol, 1.5 equiv) dropwise. The mixture will likely change color (often to yellow or dark red) indicating ylide formation.
    
  • Heating: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor by TLC (the salt spot should disappear).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[5]
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Advanced One-Pot Multicomponent Synthesis (Cu-Catalyzed)

Best for: High-throughput library synthesis, atom economy, and "green" chemistry applications. Mechanism: Oxidative coupling-annulation.[2]

Reagents & Equipment[3][4][5][6]
  • Reactants: Pyridine (1.0 mmol), Phenacyl bromide (1.0 mmol), Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol).[5]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%).[5]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 mmol).[5]
  • Solvent: DMF (5 mL).

  • Atmosphere: Air (balloon) or open vessel (oxidative conditions often benefit from O

    
     if using alkenes, but for alkynes, the dehydrogenation is spontaneous or base-assisted).
    
Step-by-Step Procedure
  • Charge: To a 25 mL reaction tube equipped with a stir bar, add Pyridine (1.0 mmol), Phenacyl bromide (1.0 mmol), and K

    
    CO
    
    
    
    (2.0 mmol).
  • Add Catalyst & Alkyne: Add CuI (19 mg, 0.1 mmol) and Phenylacetylene (1.2 mmol).

  • Solvent: Add DMF (5 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 2–3 hours.

    • Note: The Cu catalyst facilitates the coupling and potential oxidation steps if non-activated alkynes are used.

  • Quench: Cool to room temperature and quench with water (20 mL).

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash with brine to remove DMF.

  • Purification: Concentrate and purify via silica gel chromatography.

Data Interpretation & Troubleshooting

Comparative Yields (Representative Data)
EntryPyridine SubstituentDipolarophileMethodYield (%)Ref
1HDMADProtocol A88%[1]
24-MethylEthyl PropiolateProtocol A82%[1]
3HPhenylacetyleneProtocol B85%[2]
43-CyanoMethyl Acrylate*Oxidative**76%[3]

*Requires oxidant (e.g., MnO


 or TEMPO) if using Protocol A with alkenes.
**Oxidative variant of Protocol A.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 1) Hygroscopic salt or incomplete reaction.Ensure acetone is dry. Increase reaction time. Store salts in a desiccator.
No Cycloaddition Ylide not forming; Base too weak.Switch from K

CO

to Et

N or DBU. Ensure solvent is dry (water quenches ylide).
Regioisomers Steric clash or electronic effects.3-substituted pyridines often yield mixtures. Lower temperature (room temp) and longer time can improve selectivity.
Aromatization Failure Using alkene without oxidant.If using alkenes (acrylates/nitroolefins), add an oxidant like MnO

(5 equiv) or use O

/Cu catalyst.

Workflow Visualization

Workflow Start Start: Select Protocol Decision Is the Dipolarophile an Alkyne or Alkene? Start->Decision Alkyne Alkyne (e.g., DMAD, Phenylacetylene) Decision->Alkyne Alkyne Alkene Alkene (e.g., Acrylate, Nitroolefin) Decision->Alkene Alkene MethodA Protocol A: Two-Step (Isolate Salt -> Base/Heat) Alkyne->MethodA Scale-up / High Purity MethodB Protocol B: One-Pot Cu-Cat (Py + Bromide + Alkyne + Base) Alkyne->MethodB Library / Speed Workup Workup: H2O/EtOAc Extraction MethodA->Workup MethodB->Workup Oxidant Add Oxidant Required (MnO2, TEMPO, or O2/Cu) Alkene->Oxidant Oxidant->MethodA Modified Protocol A Purify Purification: Silica Column Workup->Purify Final Target Indolizine Purify->Final

Caption: Decision tree for selecting the optimal synthetic workflow based on substrate class.

References

  • General Mechanism & Classic Protocols

    • Title: Indolizine synthesis via 1,3-dipolar cycloaddition of pyridinium ylides.[4][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Title: A Head-to-Head Comparison: One-Pot Versus Multi-Step Syntheses of Indolizines.
  • Oxidative Dehydrogenative Cycloaddition (Green Chemistry)

    • Title: Copper-Catalyzed Oxidative Coupling-Annulation: One-Pot Synthesis of Indolizines from 2-Alkylazaarenes with Alkenes.[2]

    • Source:Synlett 2015, 26, 2024-2028.[2]

  • Review of Recent Advances (2016-2024)

    • Title: Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024.[8][9]

    • Source:Organic Chemistry Frontiers, 2025.[8][9][10]

    • URL:[Link]

Sources

One-Pot Synthesis of Polysubstituted Indolizines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Indolizines in Medicinal Chemistry

The indolizine scaffold, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, has emerged as a "privileged" structure in medicinal chemistry and materials science. Its unique electronic properties and rigid conformational framework make it an attractive core for the design of novel therapeutic agents. Polysubstituted indolizine derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-diabetic properties.[1][2][3] The pursuit of efficient and modular synthetic routes to access diverse libraries of these compounds is therefore a critical endeavor in modern drug discovery.[1][2]

This comprehensive guide moves beyond a mere recitation of synthetic procedures. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the practical execution and mechanistic underpinnings of two robust one-pot methodologies for the synthesis of polysubstituted indolizines. By understanding the "why" behind each experimental step, researchers can not only replicate these protocols but also rationally adapt and troubleshoot them for their specific molecular targets.

Methodology 1: Transition-Metal-Free [3+2] Cycloaddition-Aromatization Cascade

This first featured protocol embodies the principles of atom economy and operational simplicity, avoiding the need for heavy metal catalysts. It relies on the classical reactivity of pyridinium ylides, generated in situ, which undergo a 1,3-dipolar cycloaddition with electron-deficient alkenes. A subsequent oxidative aromatization step in the same pot yields the final polysubstituted indolizine.

Scientific Rationale and Mechanistic Insight

The elegance of this one-pot reaction lies in its carefully orchestrated sequence of classical organic transformations. The causality of the process is as follows:

  • Pyridinium Ylide Formation: The reaction is initiated by the quaternization of a pyridine derivative with an α-halo carbonyl compound. In the presence of a mild base, a proton is abstracted from the carbon adjacent to the carbonyl group and the positively charged nitrogen, generating a stabilized pyridinium ylide. This ylide is a key 1,3-dipole intermediate.

  • [3+2] Cycloaddition: The electron-rich ylide readily reacts with an electron-deficient alkene (the dipolarophile) in a concerted [3+2] cycloaddition reaction. This step forms a tetrahydroindolizine intermediate.

  • Oxidative Aromatization: The final and crucial step is the oxidation of the tetrahydroindolizine. This is often the rate-limiting step and can be achieved using various oxidants. The choice of oxidant is critical to avoid degradation of the product and ensure high yields. In this protocol, we will utilize TEMPO ((2,2,6,6-Tetrachloro-1-piperidinyloxy) as a mild and selective oxidant.[4]

The overall workflow is depicted in the diagram below:

workflow1 cluster_prep Reaction Setup cluster_reaction One-Pot Reaction Sequence cluster_workup Purification start Combine Reactants ylide In Situ Ylide Formation start->ylide Pyridine, α-halo ketone, Base cycloaddition [3+2] Cycloaddition ylide->cycloaddition Alkene oxidation Oxidative Aromatization cycloaddition->oxidation TEMPO workup Aqueous Workup oxidation->workup purify Column Chromatography workup->purify product Pure Indolizine purify->product

Caption: Workflow for the one-pot [3+2] cycloaddition-aromatization.

Detailed Experimental Protocol

Materials:

  • Pyridine (or substituted pyridine)

  • α-Bromoacetophenone (or other α-halo carbonyl compound)

  • Maleimide (or other electron-deficient alkene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • TEMPO

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyridine (1.0 mmol, 1.0 equiv), the α-bromoacetophenone (1.0 mmol, 1.0 equiv), the maleimide (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask.

  • Initiation of Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Addition of Oxidant: After the starting materials have been consumed (typically 2-4 hours), add TEMPO (0.2 mmol, 0.2 equiv) to the reaction mixture.

  • Oxidation: Continue stirring the reaction at room temperature overnight (approximately 12-16 hours). Monitor the formation of the aromatic indolizine product by TLC.

  • Workup: Upon completion of the reaction, quench the mixture by adding water (15 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure polysubstituted indolizine.[5][6][7]

Data Summary
EntryPyridineα-Halo KetoneAlkeneYield (%)
1Pyridineα-BromoacetophenoneN-Phenylmaleimide85
24-Methylpyridine2-Bromo-1-(4-chlorophenyl)ethanoneMaleimide78
3PyridineEthyl 2-bromoacetateDimethyl fumarate72

Methodology 2: Palladium-Catalyzed Carbonylative Multicomponent Synthesis

This second protocol showcases the power of transition-metal catalysis to construct complex molecular architectures from simple, readily available starting materials. This one-pot, four-component reaction involves a palladium-catalyzed carbonylative coupling of a 2-bromopyridine, an imine, and an alkyne, with carbon monoxide serving as a transient carbonyl source.[8][9][10][11][12]

Scientific Rationale and Mechanistic Insight

This elegant cascade reaction leverages the ability of palladium to catalyze multiple bond-forming events in a single pot. The proposed mechanistic pathway is as follows:

  • Oxidative Addition and CO Insertion: The catalytic cycle begins with the oxidative addition of the 2-bromopyridine to a Pd(0) species, followed by the insertion of carbon monoxide to form a pyridoyl-palladium(II) complex.

  • Formation of a Mesoionic 1,3-Dipole: This acyl-palladium intermediate reacts with an imine to generate a mesoionic pyridinium ylide, which is a highly reactive 1,3-dipole.[8][10]

  • [3+2] Cycloaddition: The in situ generated 1,3-dipole then undergoes a [3+2] cycloaddition reaction with an alkyne.

  • Aromatization and Catalyst Regeneration: The resulting cycloadduct rapidly aromatizes to the stable indolizine product, regenerating the Pd(0) catalyst to continue the cycle.

A schematic of the proposed catalytic cycle is presented below:

workflow2 cluster_cat_cycle Palladium Catalytic Cycle pd0 Pd(0) pd_complex1 Oxidative Addition (2-Bromopyridine) pd0->pd_complex1 pd_complex2 CO Insertion pd_complex1->pd_complex2 acyl_pd Pyridoyl-Pd(II) pd_complex2->acyl_pd dipole_formation Reaction with Imine acyl_pd->dipole_formation dipole Mesoionic 1,3-Dipole dipole_formation->dipole cycloaddition [3+2] Cycloaddition (Alkyne) dipole->cycloaddition aromatization Aromatization cycloaddition->aromatization aromatization->pd0 Catalyst Regeneration product Indolizine Product aromatization->product

Caption: Proposed mechanism for the Pd-catalyzed one-pot indolizine synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Bromopyridine (or substituted 2-bromopyridine)

  • N-Benzylideneaniline (or other imine)

  • Phenylacetylene (or other terminal alkyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas (lecture bottle or balloon)

  • Celite®

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Catalyst Pre-activation (optional but recommended): In a glovebox or under a strictly inert atmosphere, to a dry Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.024 mmol, 2.4 mol%). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes.

  • Reaction Setup: To the Schlenk tube containing the catalyst mixture, add the 2-bromopyridine (1.0 mmol, 1.0 equiv), the imine (1.2 mmol, 1.2 equiv), the alkyne (1.5 mmol, 1.5 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • CO Atmosphere: Evacuate and backfill the Schlenk tube with carbon monoxide gas (1 atm, balloon).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired polysubstituted indolizine.

Data Summary
Entry2-BromopyridineImineAlkyneYield (%)
12-BromopyridineN-BenzylideneanilinePhenylacetylene75
22-Bromo-5-methylpyridineN-(4-Methoxybenzylidene)aniline1-Hexyne68
32-BromopyridineN-Benzylidene(4-chloroaniline)Ethyl propiolate82

Conclusion: Empowering Drug Discovery through Efficient Synthesis

The one-pot methodologies detailed in this guide represent powerful tools for the rapid and efficient synthesis of polysubstituted indolizines. The transition-metal-free approach offers operational simplicity and aligns with the principles of green chemistry, while the palladium-catalyzed method provides a highly modular route to structurally complex derivatives from simple precursors. By understanding the underlying mechanisms and following these detailed protocols, researchers are well-equipped to explore the vast chemical space of indolizines and unlock their full potential in the development of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Roy, S. A., Zgheib, J., Zhou, C., & Arndtsen, B. A. (2021). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 12(6), 2251–2256. [Link]

  • SciSpace. (n.d.). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Retrieved from [Link]

  • Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry (Doctoral dissertation, McGill University). eScholarship@McGill. [Link]

  • Chemical Science. (2021). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. RSC Publishing. [Link]

  • MDPI. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 28(15), 5829. [Link]

  • Lee, M., Ko, H., & Kim, S. (2012). An efficient preparation of indolizines through a tandem palladium-catalyzed cross-coupling reaction and cycloisomerization. Chemical Communications, 48(83), 10313-10315. [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828. [Link]

  • Multi-component one-pot synthesis of indolizine derivatives. (2021). Journal of Materials Chemistry. [Link]

  • ResearchGate. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. [Link]

  • Kucukdisli, M., & Opatz, T. (2016). One-Pot Synthesis of Polysubstituted Indolizines by an Addition/Cycloaromatization Sequence. The Journal of Organic Chemistry, 81(6), 2372–2379. [Link]

  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of the synthesis of indolizines 89. (n.d.). ResearchGate. Retrieved from [Link]

  • Bora, U., Saikia, A., & Boruah, R. C. (2003). A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction. Organic Letters, 5(4), 435–437. [Link]

  • Asian Journal of Organic Chemistry. (2020). Recent Advances in the Synthesis of Indolizines. Lirias. [Link]

  • Wang, C., Hu, H., Xu, J., & Kan, W. (2015). One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions. RSC Advances, 5(51), 41255–41258. [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828. [Link]

  • ResearchGate. (2018). (PDF) Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (n.d.). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). How to isolate and purify indolizidine compounds?[Link]

  • Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved from [Link]

  • Kiss, L., & Kollár, L. (2015). Carbonylative synthesis and functionalization of indoles. Molecules, 20(8), 13676–13711. [Link]

  • ResearchGate. (2019). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • Wang, Y., Li, Y., Wang, S., Li, P., & Wang, L. (2019). Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. Organic Chemistry Frontiers, 6(18), 3295–3299. [Link]

  • Kim, D. G., Park, S. Y., & Lee, P. H. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry, 9, 660882. [Link]

  • Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071–1075. [Link]

Sources

Application Note: Methyl 2-methylindolizine-6-carboxylate as a Fluorescent Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methylindolizine-6-carboxylate is a compact, electron-rich fluorescent scaffold belonging to the indolizine class of fluorophores. Unlike traditional rigid dyes (e.g., fluorescein, rhodamine), this scaffold exhibits inherent solvatochromism and exceptional synthetic versatility . Its "push-pull" electronic structure—comprising an electron-rich indolizine core (donor) and an electron-withdrawing ester at the C6 position (acceptor)—enables significant Stokes shifts and environmental sensitivity.

This guide details the synthesis, photophysical characterization, and application of this molecule as a parent scaffold for generating a library of wavelength-tunable biological probes.

Scientific Foundation & Mechanism

The "Push-Pull" Mechanism

The fluorescence of methyl 2-methylindolizine-6-carboxylate arises from an Intramolecular Charge Transfer (ICT) state.

  • Donor: The nitrogen atom and the electron-rich

    
    -system of the 5-membered ring.
    
  • Acceptor: The methoxycarbonyl (ester) group at position C6.

  • Auxiliary: The methyl group at C2 provides weak inductive donation and steric stabilization, preventing non-radiative decay pathways often seen in unsubstituted indolizines.

Upon excitation, electron density shifts from the nitrogen bridgehead toward the C6-ester. This large dipole moment change (


) makes the emission wavelength highly sensitive to solvent polarity (solvatochromism), rendering it an excellent candidate for lipid droplet imaging  or protein hydrophobic pocket sensing .
Tunability (The Scaffold Concept)

This molecule is not just a final dye but a starting material. The C3 position is highly nucleophilic (similar to the


-position of pyrrole), allowing for facile electrophilic substitution.
  • C3-Functionalization: Introduction of aldehydes (Vilsmeier-Haack) or conjugated systems extends the

    
    -network, bathochromically shifting emission from Blue 
    
    
    
    Green
    
    
    Red (Seoul-Fluor strategy).
  • C6-Derivatization: Hydrolysis of the ester provides a handle for bioconjugation to amines (proteins/DNA).

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: The Tschitschibabin indolizine synthesis is the most robust route, utilizing a pyridinium salt intermediate.

Reagents:

  • Methyl 6-methylnicotinate (Methyl 6-methyl-3-pyridinecarboxylate)

  • Bromoacetone

  • Sodium bicarbonate (

    
    )
    
  • Solvents: Acetone, Methanol, Ethyl Acetate, Hexane.

Step-by-Step Procedure:

  • Quaternization: Dissolve methyl 6-methylnicotinate (10.0 mmol) in acetone (10 mL). Add bromoacetone (12.0 mmol) dropwise.

  • Reflux: Heat the mixture to reflux for 16–20 hours. The solution will darken, and a precipitate (pyridinium salt) may form.

  • Evaporation: Remove the solvent under reduced pressure to obtain the crude quaternary ammonium salt.

  • Cyclization: Redissolve the residue in Methanol (10 mL). Add solid

    
     (20.0 mmol) carefully.
    
  • Reflux (Cyclization): Reflux the suspension for 24 hours. The base promotes deprotonation and 1,5-dipolar cyclization.

  • Workup: Evaporate methanol. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate or purify via silica flash chromatography (Hexane:EtOAc 8:2).
    
    • Target Yield: 50–60%.

    • Appearance: Pale yellow to fluorescent yellow solid.

Protocol B: Photophysical Characterization & Solvatochromism

Rationale: Establishing the solvatochromic range is critical for sensing applications.

Materials:

  • Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

  • Solvents: Toluene (non-polar), Dichloromethane (DCM), DMSO (polar aprotic), Methanol (polar protic).

Procedure:

  • Stock Solution: Prepare a 10 mM stock of the scaffold in DMSO.

  • Working Solutions: Dilute stock into each solvent to a final concentration of 10

    
    M. Ensure absorbance at 
    
    
    
    is
    
    
    to avoid inner-filter effects.
  • Absorption Scan: Record UV-Vis spectra (300–500 nm). Note

    
    .[1][2][3][4][5]
    
  • Emission Scan: Excite at

    
    .[2] Record emission (400–650 nm).
    
  • Data Analysis: Calculate the Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ) and plot against the Lippert-Mataga orientation polarizability (
    
    
    ).
SolventPolarity IndexExpected

(nm)
Color Perception
Toluene2.4430 - 440Deep Blue
DCM3.1450 - 460Cyan
Methanol5.1480 - 500Greenish-Cyan
DMSO7.2500 - 510Green
Protocol C: Bioconjugation (NHS-Ester Activation)

Rationale: To use the scaffold as a label, the methyl ester must be converted to an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Hydrolysis: Dissolve scaffold (1 eq) in THF/MeOH (1:1). Add LiOH (2 M, 3 eq). Stir at RT for 4h. Acidify to pH 3 with 1M HCl. Extract free acid.

  • Activation: Dissolve the acid (1 eq) in dry DMF. Add TSTU (1.2 eq) and DIPEA (2 eq). Stir for 2h at RT.

  • Conjugation: Add the activated dye solution directly to a protein solution (e.g., BSA in PBS pH 8.3) at a molar ratio of 5:1 (Dye:Protein). Incubate 1h.

  • Purification: Remove excess dye using a PD-10 desalting column.

Visual Workflows

Diagram 1: Synthesis & Derivatization Logic

This diagram illustrates the core synthesis and the two primary divergent pathways: Tuning (C3) and Labeling (C6).

G Start Methyl 6-methylnicotinate (Precursor) Inter Pyridinium Salt Intermediate Start->Inter Acetone, Reflux Reagent + Bromoacetone (Quaternization) Scaffold Methyl 2-methylindolizine- 6-carboxylate (THE SCAFFOLD) Inter->Scaffold MeOH, Base, Reflux Base + NaHCO3 (Cyclization) Path1 Route A: Color Tuning (C3-Functionalization) Scaffold->Path1 Vilsmeier-Haack (POCl3/DMF) Path2 Route B: Bioconjugation (C6-Hydrolysis) Scaffold->Path2 LiOH then TSTU/DIPEA Prod1 Seoul-Fluor Type Dyes (Green/Red Emission) Path1->Prod1 Prod2 NHS-Ester Label (Protein Tagging) Path2->Prod2

Caption: Divergent synthesis strategy transforming the core indolizine scaffold into spectral libraries or biolabels.

Diagram 2: Photophysical Mechanism (Jablonski)

Visualizing the energy states and the effect of solvent polarity on emission.

Jablonski GS Ground State (S0) Dipole: Low ES_FC Franck-Condon Excited State (S1*) GS->ES_FC Absorption (hν) ES_ICT Relaxed ICT State (S1) Dipole: High ES_FC->ES_ICT Solvent Relaxation (< 10 ps) ES_ICT->GS Fluorescence Solvent Polar Solvent Stabilization Solvent->ES_ICT Lowers Energy Level Emission_Blue Emission (Blue) Non-polar Solvent Emission_Green Emission (Green) Polar Solvent

Caption: Mechanism of solvatochromism. Polar solvents stabilize the ICT state, reducing the energy gap and red-shifting emission.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Fluorescence Intensity Aggregation or "ACQ" (Aggregation-Caused Quenching) in aqueous buffer.Add surfactant (0.1% Tween-20) or use co-solvent (10% DMSO). This scaffold requires a hydrophobic environment to fluoresce brightly.
Synthesis Yield < 20% Incomplete cyclization or decomposition of salt.Ensure reagents are dry. Do not overheat the base step (keep at gentle reflux). Verify the intermediate salt formation before adding base.
No Red Shift in Polarity Impure compound or lack of ICT.Verify the C6-ester presence by IR (Look for C=O stretch ~1700 cm⁻¹). If hydrolyzed to acid, solvatochromism diminishes.

References

  • Synthesis of Indolizine-6-carboxylates

    • Preparation Example 16-1: Methyl 2-methylindolizine-6-carboxylate. In: Sulfonamide compounds and medicinal use thereof.
  • Indolizine Photophysics & Seoul-Fluor Scaffolds

    • Kim, E., et al. "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor." Accounts of Chemical Research, 48(3), 538–547 (2015).
  • General Indolizine Synthesis via Cycloaddition

    • Seregin, I. V., & Gevorgyan, V. "Gold-Catalyzed Synthesis of Indolizines." Journal of the American Chemical Society, 128(37), 12050-12051 (2006).
  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Ed. Springer (2006).

Sources

Application Note: Scalable Synthesis of Methyl 2-methylindolizine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methylindolizine-6-carboxylate (CAS: 207791-84-2) is a critical bicyclic heteroaromatic scaffold used in the development of fluorescent probes, potential pharmaceuticals (e.g., PDE-V inhibitors, calcium entry blockers), and organic materials. While various routes to the indolizine core exist, the specific substitution pattern—a methyl ester on the six-membered ring and a methyl group on the five-membered ring—dictates a specific retrosynthetic logic.

This guide details the Tschitschibabin Indolizine Synthesis as the most scalable, cost-effective, and robust route. Unlike transition-metal-catalyzed cycloadditions which often require expensive catalysts and high-dilution conditions, this route relies on classical condensation chemistry, making it suitable for multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the inherent nucleophilicity of the pyridine nitrogen and the acidity of the


-methyl group in 2-picoline derivatives. By selecting methyl 6-methylnicotinate  as the starting material, the ester functionality is pre-installed at the correct position (C6 of the final indolizine), avoiding difficult late-stage functionalization of the pyridine ring.
Pathway Visualization

Retrosynthesis Target Methyl 2-methylindolizine-6-carboxylate (Target) Intermediate N-Acetonyl-2-methyl-5-methoxycarbonyl pyridinium bromide (Quaternary Salt) Target->Intermediate Cyclization (-H2O) SM1 Methyl 6-methylnicotinate (Starting Material 1) Intermediate->SM1 Disconnection SM2 Bromoacetone (Starting Material 2) Intermediate->SM2 Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly from methyl 6-methylnicotinate and bromoacetone.

Detailed Experimental Protocol

This protocol is adapted from validated patent literature (US6348474B1) and optimized for reproducibility and safety. It follows a two-step, telescopic process where the intermediate salt is formed and then cyclized without extensive purification, maximizing throughput.

Materials
  • Methyl 6-methylnicotinate (Methyl 6-methyl-3-pyridinecarboxylate): 1.0 equiv.

  • Bromoacetone : 1.2 equiv. (Warning: Lachrymator)

  • Solvent A : Acetone (Reagent Grade)

  • Solvent B : Methanol

  • Base : Sodium bicarbonate (

    
    )
    
Step-by-Step Methodology
Phase 1: Quaternization (Salt Formation)
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2).

  • Charging: Dissolve Methyl 6-methylnicotinate (10.0 g, 66.2 mmol) in Acetone (100 mL, 10 volumes).

  • Addition: Add Bromoacetone (10.9 g, 79.4 mmol) dropwise at room temperature.

    • Note: Bromoacetone is a potent lachrymator. Perform all operations in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 20 hours.

    • Checkpoint: The reaction mixture may darken, and the quaternary salt may precipitate or form an oil.

  • Workup: Evaporate the solvent under reduced pressure to obtain the crude quaternary ammonium salt.

    • Process Tip: If a solid precipitate forms, filtration is an alternative to evaporation and can yield higher purity intermediate, though yield may drop slightly. For scale-up, evaporation ensures quantitative mass transfer.

Phase 2: Cyclization (Tschitschibabin)
  • Solvent Switch: Redissolve the crude residue from Phase 1 in Methanol (100 mL).

  • Base Addition: Add Sodium bicarbonate (16.7 g, ~3.0 equiv) to the solution.

    • Caution:

      
       evolution will occur. Add slowly to prevent foaming.
      
  • Cyclization: Heat the suspension to reflux (approx. 65°C) for 24 hours.

    • Mechanism:[1][2][3][4][5][6] The base deprotonates the

      
      -methyl group of the pyridine (now activated by the N-alkylation), triggering an intramolecular aldol-type condensation onto the ketone carbonyl, followed by dehydration.
      
  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove most methanol.

    • Add Water (100 mL) to the residue. The product should precipitate as a pale solid.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize the crude solid from a Hexane/Ethyl Acetate mixture.

    • Expected Yield: ~60% (approx. 7.5 g).

    • Appearance: Pale-yellow solid.[2]

Analytical Characterization Data
ParameterExpected ValueNotes
Physical State Pale-yellow solidCrystalline
Mass Spec (ESI)

190

Consistent with MW 189.21
1H NMR (CDCl3)

2.31 (s, 3H, 2-Me)
Methyl group on 5-ring
1H NMR (CDCl3)

3.89 (s, 3H, COOMe)
Methyl ester
1H NMR (CDCl3)

6.29 (s, 1H, H-1/H-3)
Characteristic Indolizine proton
1H NMR (CDCl3)

8.63 (s, 1H, H-5)
Deshielded proton near N

Critical Process Parameters (CPPs) & Troubleshooting

To ensure scalability and reproducibility, the following parameters must be controlled.

ParameterRecommendationScientific Rationale
Stoichiometry 1.2 equiv BromoacetoneExcess alkylating agent drives the kinetics of the initial

reaction, which is the rate-determining step for the first phase.
Base Selection

(Weak Base)
Strong bases (NaOH) can hydrolyze the methyl ester at C6. Bicarbonate is sufficient to deprotonate the activated benzylic-like position without saponifying the ester.
Solvent (Phase 1) AcetonePolar aprotic solvent stabilizes the transition state of the Menschutkin reaction (quaternization) while allowing easy removal.
Temperature RefluxEssential to overcome the activation energy of the cyclization step (aromatization).

Mechanistic Insight

Understanding the reaction mechanism allows for better troubleshooting. The pathway involves the formation of a pyridinium ylide equivalent which undergoes cyclization.[7]

Mechanism Step1 1. N-Alkylation (Menschutkin Rxn) Step2 2. Deprotonation (Ylide Formation) Step1->Step2 NaHCO3 Step3 3. Cyclization (Intramolecular Aldol) Step2->Step3 65°C Step4 4. Dehydration (Aromatization) Step3->Step4 -H2O

Figure 2: Mechanistic flow of the Tschitschibabin indolizine synthesis.

Key Mechanistic Detail: The regioselectivity is controlled by the starting material. The 2-methyl group of the pyridine becomes C3 of the indolizine (or participates in the ring closure to form the C1-C2-C3 bridge). In this specific isomer, the mapping confirms that Methyl 6-methylnicotinate yields the 6-carboxylate indolizine.

Safety & Handling Protocols

Bromoacetone Handling[3]
  • Hazard: Severe lachrymator (tear gas agent). Irritating to eyes, skin, and respiratory system.[1]

  • Control: Handle only in a certified fume hood.

  • Decontamination: Quench spills or glassware with a solution of aqueous sodium thiosulfate or dilute ammonia to destroy the alkyl halide.

Reaction Safety
  • Exotherm: The addition of bromoacetone can be exothermic. On a larger scale (>100g), active cooling during addition is required.

  • Pressure: The cyclization releases

    
    . Ensure the system is vented through a bubbler or scrubber; do not seal the vessel.
    

References

  • Primary Protocol Source: Matsuura, A., et al. (2002). Sulfonamide compounds and medicinal use thereof. US Patent 6,348,474 B1. Preparation Example 16-1.

  • Indolizine Synthesis Review: Sadowski, B., Klajn, J., & Gryko, D. T. (2016).[8] Recent advances in the synthesis of indolizines and their π-expanded analogues.[5][6][7][8] Organic & Biomolecular Chemistry, 14(33), 7804-7828.[8]

  • Starting Material Data: National Center for Biotechnology Information. (2023).[7][9] PubChem Compound Summary for CID 227085, Methyl isonicotinate (and isomers).

Sources

Troubleshooting & Optimization

Separation of indolizine isomers via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Separation Technologies Topic: Purification of Indolizine Regioisomers via Column Chromatography

Introduction: The Indolizine Challenge

Separating indolizine isomers (e.g., 1-, 2-, or 3-substituted derivatives) is a notorious bottleneck in heterocyclic synthesis. Unlike their indole isomers, indolizines are electron-rich, bridgehead-nitrogen heterocycles . They lack the N-H hydrogen bond donor found in indoles, leading to lower polarity and often causing them to co-elute as "greasy" spots on standard silica. Furthermore, their high electron density makes them susceptible to acid-catalyzed decomposition on untreated silica gel.

This guide provides a self-validating workflow to resolve these isomers while preserving sample integrity.

Module 1: Pre-Purification Diagnostics (TLC)

User Question: "I see one spot on TLC, but NMR shows a mixture of isomers. How do I fix this?"

Technical Insight: Standard TLC (Hexane/EtOAc) often fails to resolve indolizine regioisomers because their dipole moments are nearly identical. You must exploit selectivity (


)  over simple retention (

).
Protocol: The "Selectivity Triangle" Screen

Do not just change solvent strength; change the solvent class. Run three parallel TLC plates:

  • System A (Protic/Polar): 2% Methanol in Dichloromethane (DCM).

  • System B (Aprotic/Dipolar): 30% Ethyl Acetate in Hexane.

  • System C (

    
    -Interaction):  20% Toluene  in Hexane (Crucial for aromatic isomers).
    
  • Why Toluene? Indolizines are planar,

    
    -rich systems. Toluene interacts via 
    
    
    
    -
    
    
    stacking, often differentiating isomers based on the steric accessibility of their
    
    
    -cloud, which varies significantly between 1- and 3-substituted isomers.
Visualization Check
  • Fluorescence (365 nm): Indolizines are often highly fluorescent. Isomers frequently emit different colors (e.g., blue vs. green) under long-wave UV. This is more sensitive than 254 nm quenching.

  • Staining: Use Vanillin or p-Anisaldehyde .[1] Avoid strong acid stains (like Phosphomolybdic Acid) if your derivative is labile.

Module 2: Stationary Phase & Stability

User Question: "My product turns dark or streaks heavily on the column. Is it decomposing?"

Root Cause Analysis: Standard silica gel is slightly acidic (


) due to free silanol groups (

). Indolizines are electron-rich and can undergo acid-catalyzed polymerization or oxidation on the column.
Solution A: The "Neutralized" Silica Protocol

Create a buffered environment to suppress silanol activity.

  • Slurry Preparation: Mix Silica Gel 60 with your non-polar solvent (e.g., Hexane).

  • Buffering: Add 1% Triethylamine (TEA) to the slurry.

  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes (CV) of the mobile phase containing 1% TEA.

  • Elution: Maintain 0.5% TEA in your mobile phase during the run.

Solution B: Alternative Stationary Phases

If silica persists in degrading your compound, switch phases:

  • Neutral Alumina (Brockmann Grade III): Ideal for acid-sensitive heterocycles.

  • C18 (Reversed Phase): If isomers are inseparable on normal phase, C18 separates based on hydrophobicity and shape.

Module 3: Advanced Separation Strategies

User Question: "My isomers are stable but still co-elute. What is the 'Nuclear Option'?"

Technical Insight: When polarity and shape are too similar, you must separate based on electron density .

Protocol: Argentation Chromatography (

-Silica)

Silver ions (


) form reversible 

-complexes with electron-rich aromatic systems. Isomers with different electron densities (due to substituent positioning) will bind with different strengths.
  • Preparation: Dissolve

    
     (10% w/w relative to silica) in Acetonitrile.
    
  • Impregnation: Add dry silica gel to the solution. Rotary evaporate until dry (protect from light—wrap flask in foil).

  • Execution: Pack column in the dark. Elute with Hexane/Toluene gradients.

  • Result: The more electron-rich isomer elutes later.

Troubleshooting Decision Tree

IndolizineTroubleshooting Start START: Poor Separation of Indolizine Isomers IssueType Identify Primary Issue Start->IssueType CoElution Co-elution (Single Spot) IssueType->CoElution Streaking Streaking / Tailing IssueType->Streaking Decomp Decomposition / Darkening IssueType->Decomp SolventCheck Did you try Toluene? CoElution->SolventCheck AcidCheck Is Silica Acidic? Streaking->AcidCheck PhaseSwitch Switch Stationary Phase Decomp->PhaseSwitch UseToluene Switch to Toluene/Hexane (Exploit pi-stacking) SolventCheck->UseToluene No AgNO3 Use AgNO3-Impregnated Silica (Exploit electronic diff) SolventCheck->AgNO3 Yes, still failing AddBase Add 1% Triethylamine (TEA) to Mobile Phase AcidCheck->AddBase Neutralize Silanols PhaseSwitch->AddBase Or Buffer Silica UseAlumina Use Neutral Alumina (Brockmann III) PhaseSwitch->UseAlumina

Figure 1: Diagnostic logic for troubleshooting indolizine purification failures.

Comparative Data: Solvent System Efficacy
Solvent SystemMechanismBest ForRisk Factor
Hexane / EtOAc PolarityGeneral purificationLow resolution for regioisomers.
Hexane / Toluene

-

Interaction + Polarity
Separating 1- vs 3-substituted isomersToluene is hard to remove (high BP).
DCM / Methanol High PolarityPolar derivatives (e.g., carboxylates)Silica dissolves slightly in MeOH; use <5%.
Hexane / Et2O H-Bonding (Acceptor)Isomers with H-bond donorsEther is highly volatile; bands may widen.
FAQ: Expert Corner

Q: Can I use crystallization instead of chromatography? A: Yes. Indolizines are highly crystalline. If you have a mixture (e.g., 80:20 ratio), try dissolving in hot ethanol or acetone and cooling slowly. The major isomer often crystallizes out, leaving the enriched minor isomer in the mother liquor for easier chromatographic separation.

Q: How do I distinguish Indole from Indolizine structurally on the column? A: Indole (


) is a hydrogen bond donor. Indolizine (Bridgehead 

) is not.
  • Test: Run TLC in 100% DCM. Indolizine usually has a much higher

    
     than the isomeric indole because the indole "drags" on the silica due to H-bonding with silanols.
    
References
  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography: Functions and Troubleshooting. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Synthesis of Indolizines: Recent Advances and Methodologies. Retrieved from [Link]

  • Biotage. (2023).[2] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.[3][4][5][6] Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase and Solvent Selection.[4][7][8] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Pyridinium Salt Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex challenge in synthetic chemistry: low conversion in pyridinium salt cyclization reactions. These reactions are fundamental to the synthesis of a vast array of nitrogen-containing heterocycles, which are core scaffolds in pharmaceuticals and biologically active compounds.[1][2] Achieving high yields is often hampered by subtle, interdependent factors.

This guide is structured to help you systematically diagnose and resolve issues in your experimental setup. We will move from foundational principles to a granular, step-by-step troubleshooting workflow, grounded in mechanistic insights and field-proven protocols.

Section 1: Foundational Knowledge & Quick FAQs

This section addresses the most common initial questions and provides a basic framework for understanding the reaction.

Q1: What is the general mechanism of pyridinium salt cyclization, and what are the key reactive intermediates?

A1: Most pyridinium salt cyclizations proceed through the in situ formation of a pyridinium ylide. This is achieved by treating a pre-formed N-substituted pyridinium salt with a base. The ylide is a 1,3-dipole that can then undergo a cycloaddition reaction with a suitable dipolarophile (e.g., an activated alkene or alkyne). The choice of the electron-withdrawing group on the ylide is critical for its stability and reactivity.[3][4][5]

The general mechanism can be visualized as follows:

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization/Rearrangement Pyridinium Salt Pyridinium Salt Pyridinium Ylide Pyridinium Ylide Pyridinium Salt->Pyridinium Ylide + Base - H-Base+ Base Base Initial Cycloadduct Initial Cycloadduct Pyridinium Ylide->Initial Cycloadduct + Dipolarophile Dipolarophile Dipolarophile Final Product Final Product Initial Cycloadduct->Final Product Oxidation or Rearrangement

Caption: General mechanism of pyridinium salt cyclization.

Q2: My reaction has turned black, and I see a lot of baseline material on my TLC plate. What's the most likely cause?

A2: Severe decomposition, often indicated by a dark tarry appearance, is frequently due to an overly strong base, excessively high temperatures, or the instability of the pyridinium ylide or the final product under the reaction conditions. The pyridinium ylide itself can be prone to self-condensation or other decomposition pathways if the cycloaddition step is not efficient.[4] Consider reducing the reaction temperature or using a milder base as an initial troubleshooting step.

Q3: What are the most critical parameters I need to control for a successful cyclization?

A3: Based on extensive literature, the three most critical parameters are:

  • The Base: Its strength must be sufficient to deprotonate the pyridinium salt to form the ylide, but not so strong as to cause side reactions or decomposition.[4] The pKa of the pyridinium salt is a key consideration.[3]

  • The Solvent: The solvent affects the stability and reactivity of the pyridinium ylide and the transition state of the cycloaddition.[4][6] Anhydrous and deoxygenated conditions are often crucial.[7]

  • The Substituents: Electron-withdrawing groups on both the pyridinium ring and the dipolarophile generally accelerate the reaction and improve yields by stabilizing the intermediate ylide and activating the dipolarophile.[3][8]

Section 2: Systematic Troubleshooting Guide for Low Conversion

Low conversion is rarely due to a single factor. A systematic approach is essential. Use the following decision tree to guide your investigation, starting with the most common and easily verifiable issues.

G start Low Conversion Observed reagents 2.1 Reagent Quality & Stoichiometry start->reagents conditions 2.2 Reaction Conditions start->conditions substrate 2.3 Substrate-Specific Issues start->substrate salt_pure Is Pyridinium Salt Pure? reagents->salt_pure reagents->salt_pure temp_ok Is Temperature Optimal? conditions->temp_ok fg_compat Incompatible Functional Groups? substrate->fg_compat base_ok Is Base Appropriate? salt_pure->base_ok Yes purify_salt Action: Re-purify salt (See Protocol 3.1) salt_pure->purify_salt No solvent_ok Is Solvent Dry/Inert? base_ok->solvent_ok Yes change_base Action: Screen Bases (See Table 1) base_ok->change_base No solvent_ok->conditions Yes dry_solvent Action: Use fresh, dry solvent (Protocol 3.2) solvent_ok->dry_solvent No time_ok Is Reaction Time Sufficient? temp_ok->time_ok Yes change_temp Action: Screen Temperatures temp_ok->change_temp No conc_ok Are Concentration Effects Considered? time_ok->conc_ok Yes monitor_rxn Action: Monitor by TLC/LC-MS time_ok->monitor_rxn No conc_ok->substrate Yes change_conc Action: Adjust Concentration conc_ok->change_conc No sterics Steric Hindrance? fg_compat->sterics No protect_group Action: Use Protecting Groups fg_compat->protect_group Yes modify_substrate Action: Redesign Substrate sterics->modify_substrate Yes

Caption: Troubleshooting Decision Tree for Low Conversion.

Issue Area: Reagent Quality & Stoichiometry

The integrity of your starting materials is paramount. Never assume reagents are pure, even from a new bottle.

  • Problem: Is my pyridinium salt pure and dry?

    • Causality: Pyridinium salts can be hygroscopic. Water can interfere with the base and subsequent reaction steps. Impurities from the N-alkylation step used to prepare the salt (e.g., unreacted pyridine or alkyl halide) can lead to side products.[9]

    • Troubleshooting:

      • Verify Purity: Check the purity of your salt by ¹H NMR. Look for residual starting materials.

      • Ensure Dryness: Dry the salt under high vacuum for several hours before use, especially if it has been stored for a long time.

      • Re-purify if Necessary: If impurities are present, recrystallization is often the most effective purification method.[9] (See Protocol 3.1)

  • Problem: Is my base appropriate for generating the ylide?

    • Causality: The base must be strong enough to deprotonate the α-carbon of the N-substituent, but mild enough to avoid side reactions. A base that is too strong can lead to decomposition, while a base that is too weak will result in no ylide formation and thus no reaction. The optimal base is highly dependent on the pKa of the pyridinium salt.[4]

    • Troubleshooting:

      • Consult Literature: Check for precedents with similar substrates.

      • Screen Bases: If no direct precedent exists, screen a range of bases with varying strengths. Start with milder inorganic bases before moving to stronger organic bases.

Base Typical Use Case Comments Reference
Potassium Carbonate (K₂CO₃)Mild; effective for salts with acidic protons (e.g., adjacent to a carbonyl).Often used in polar aprotic solvents like acetonitrile. A good starting point.[6]
Triethylamine (TEA)Common organic base.Can be effective, but its conjugate acid can sometimes complicate the reaction.[4]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Strong, non-nucleophilic organic base.Use with caution; can promote side reactions if the system is sensitive.[4]
Sodium Hydride (NaH)Very strong base.Used for less acidic protons, but requires strictly anhydrous conditions.[10]

Table 1: Common Bases for Pyridinium Ylide Generation.

Issue Area: Reaction Conditions

Once reagent quality is confirmed, scrutinize the reaction parameters.

  • Problem: Is the reaction temperature optimal?

    • Causality: Cycloadditions have a specific activation energy. Some reactions proceed well at room temperature, while others require heating to overcome this barrier.[4] However, excessive heat can accelerate decomposition pathways, reducing the overall yield.[11]

    • Troubleshooting:

      • Start Mild: Begin at room temperature.

      • Incremental Heating: If no reaction occurs, increase the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C), monitoring by TLC or LC-MS at each stage.

      • Check for Decomposition: Be vigilant for the appearance of new, undesired spots on the TLC plate at higher temperatures.

  • Problem: Is the reaction time sufficient?

    • Causality: Complex cyclizations can be slow. A reaction may appear to have failed when it simply has not been allowed to proceed to completion.

    • Troubleshooting:

      • Monitor Progress: Do not rely on a single time point. Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyze by TLC or LC-MS to track the consumption of starting material and the formation of the product.

      • Extended Reaction Time: If the reaction is proceeding cleanly but slowly, extend the reaction time.

Issue Area: Substrate-Specific Problems

If reagents and conditions are optimized and conversion is still low, the issue may lie with the inherent properties of your specific substrate.

  • Problem: Does my substrate have incompatible functional groups?

    • Causality: The pyridine nitrogen's lone pair makes it a Lewis base, which can coordinate to and deactivate Lewis acid catalysts.[7] Other functional groups on the substrate may be sensitive to the basic conditions required for ylide formation.

    • Troubleshooting:

      • Functional Group Analysis: Review all functional groups on your pyridinium salt and dipolarophile. Are there acidic protons elsewhere that could be deprotonated? Are there groups sensitive to base-catalyzed hydrolysis or elimination?

      • Protecting Groups: Consider using protecting groups for sensitive functionalities. For example, the pyridine nitrogen can be temporarily converted to a pyridine N-oxide to modulate its electronic properties.[7]

  • Problem: Is steric hindrance a factor in my system?

    • Causality: Bulky substituents on the pyridine ring (especially at the 2-position), the N-substituent, or the dipolarophile can physically block the approach of the reactants, slowing down or preventing the cycloaddition.[9][12]

    • Troubleshooting:

      • Analyze the Structure: Build a 3D model of your reactants to visualize potential steric clashes.

      • Modify the Substrate: If possible, consider redesigning the synthesis to use starting materials with less steric bulk. This may involve changing the position of a substituent or using a smaller alkylating group.

Section 3: Key Experimental Protocols

Protocol 3.1: Purification of Pyridinium Salt by Recrystallization

  • Dissolution: Dissolve the crude pyridinium salt in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol). The goal is to find a solvent in which the salt is soluble when hot but sparingly soluble when cold.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3.2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This protocol is essential for reactions that are sensitive to oxygen.

  • Freeze: Place the flask containing your solvent in a bath of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: Connect the flask to a high-vacuum line and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the connection to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolving from the solvent as dissolved gas is released.

  • Repeat: Repeat this entire cycle at least three times to ensure the complete removal of dissolved gases.

  • Backfill: After the final cycle, backfill the flask with an inert gas like argon or nitrogen.

References

  • Chuang, C.-P., & Tsai, A.-I. (n.d.). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. Retrieved from [Link]

  • Al-Mokadem, F., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. Retrieved from [Link]

  • Trovitch, R. J., et al. (2018). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2-Aminodihydropyridinium Complexes. PMC. Retrieved from [Link]

  • Baussanne, I., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC. Retrieved from [Link]

  • Dong, J., et al. (2021). The cyclization and functionalization reactions involving N-phenacylpyridinium salts. ResearchGate. Retrieved from [Link]

  • Armenise, N., et al. (2013). The synthetic potential of pyridinium salt photochemistry. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Baussanne, I., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Akash, M., et al. (2021). A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. ResearchGate. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]

  • Vitaku, E., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Frontiers. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Retrieved from [Link]

  • ResearchGate. (2017). Pyridinium Salts: From synthesis to reactivity and applications. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium. Retrieved from [Link]

  • NIH. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

  • Pawlak, Z. (1987). Solvent effects on acid-base behaviour Acidity constants of eight protonated substituted pyridines in (acetonitrile+water). Semantic Scholar. Retrieved from [Link]

  • Cronin, B. G., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PMC. Retrieved from [Link]

Sources

Technical Support Center: Indolizine Purification & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for sticky indolizine solids Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Indolizine Paradox

Welcome to the Indolizine Technical Support Center. If you are reading this, you are likely staring at a flask containing a dark, viscous oil or a "gum" instead of the crystalline solid reported in the literature.

The Root Cause: Indolizines are electron-rich, fused bicyclic heterocycles (10


-electrons). While aromatic, their electron density distribution—specifically the high electron density at the C1 and C3 positions—makes them susceptible to:
  • Oxidative Polymerization: They form "tars" upon exposure to air/light.

  • Acid Sensitivity: Standard silica gel is acidic (

    
    ). Indolizines can undergo acid-catalyzed polymerization or decomposition on the column, leading to streaking and mass loss.
    
  • Impurities as Plasticizers: Trace amounts of solvents or starting materials (like

    
    -halo ketones or pyridines) disrupt the crystal lattice, keeping the product in an amorphous "sticky" state.
    

This guide provides the protocols to resolve these specific failure modes.

Module 1: The "Sticky Solid" Protocol (Trituration)

Issue: Product is a viscous oil/gum that refuses to crystallize. Mechanism: Impurities are preventing lattice formation. Trituration uses solubility differences to wash away these impurities (the "plasticizers") while precipitating the product.

Step-by-Step Workflow

Do NOT rotovap to dryness and hope for crystals. Once you have a gum, follow this:

  • Dissolution (The "Good" Solvent):

    • Add the minimum amount of a polar solvent (DCM or Ethyl Acetate) to just dissolve the gum.[1]

    • Tip: If you have 1g of material, use < 2 mL of solvent.

  • Precipitation (The "Bad" Solvent):

    • While stirring rapidly, slowly add 10-20 equivalents of a non-polar solvent (Pentane, Hexane, or cold Diethyl Ether).

    • Visual Cue: The solution should turn cloudy (milky).[2]

  • The "Shock" Treatment:

    • If it oils out again, place the flask in a dry ice/acetone bath (-78°C) or liquid nitrogen.

    • Scratching: Use a glass rod to scratch the side of the flask vigorously at the interface of the oil and solvent. This provides nucleation sites.

    • Sonication: Sonicate the cloudy mixture for 1-5 minutes. This breaks up oil droplets and forces lattice organization.

  • Isolation:

    • Filter the resulting solid immediately while cold. Wash with cold pentane.

Visual Workflow: Trituration Logic

TriturationWorkflow Start Crude Indolizine (Sticky Oil/Gum) Step1 Dissolve in Minimal DCM or EtOAc Start->Step1 Step2 Add Excess Anti-Solvent (Pentane/Hexane) Step1->Step2 Check Did Solid Form? Step2->Check Success Filter & Wash (Cold Pentane) Check->Success Yes Failure Oiling Out Persists Check->Failure No Intervention 1. Cool to -78°C 2. Scratch Glass 3. Sonicate Failure->Intervention Intervention->Check Retry

Caption: Iterative trituration cycle to force lattice formation in amorphous indolizine solids.

Module 2: Chromatography Survival Guide

Issue: Product streaks on TLC, turns dark on the column, or yield is lower than crude mass. Mechanism: The electron-rich pyrrole ring of the indolizine is reacting with the acidic silanol groups (


) on the silica gel.
The "Buffered Silica" Protocol

You must neutralize the stationary phase before loading your sample.

ParameterStandard Protocol (Avoid)Indolizine Protocol (Recommended)
Stationary Phase Standard Silica Gel 60Neutral Alumina (Grade III) OR Buffered Silica
Modifier None1-2% Triethylamine (Et3N) in eluent
Loading Dissolved in DCMSolid Load on Celite or buffered silica
Eluent System Hexane/EtOAcHexane/DCM or Toluene/EtOAc (Aromatic solvents stabilize

-systems)

Preparation of Buffered Silica Columns:

  • Prepare your eluent system (e.g., 90:10 Hexane:EtOAc).

  • Add 1% v/v Triethylamine to the eluent.

  • Slurry pack the column with this mixture.

  • Flush with 2-3 column volumes of the buffered eluent before loading the sample. This neutralizes active acid sites.

Decision Tree: Choosing the Right Phase

ColumnChoice Input Crude Indolizine AcidCheck Is it Acid Sensitive? (Turns black on TLC?) Input->AcidCheck Stable Standard Silica (Fast Elution) AcidCheck->Stable No Sensitive Requires Buffering AcidCheck->Sensitive Yes MethodA Option A: Neutral Alumina (Best for very labile) Sensitive->MethodA MethodB Option B: Silica + 1% Et3N (Cheaper, good resolution) Sensitive->MethodB

Caption: Selection logic for stationary phases based on compound stability.

Module 3: Crystallization & Storage

Issue: Crystals are wet, dark, or decompose upon storage.

Recrystallization Solvents

Indolizines behave like "fatty" aromatics. They require specific solvent pairs.[1]

  • Ethanol/Water: Dissolve in hot ethanol; add water dropwise until turbid. Cool slowly.

    • Why: Highly polar impurities stay in the water/ethanol mix; non-polar indolizine crystallizes.

  • Acetonitrile: Excellent for moderately polar indolizines (e.g., ester derivatives).

  • Hexane/DCM: Dissolve in minimal DCM; layer Hexane on top (vapor diffusion).

Storage Protocol (The "Argon Blanket")

Indolizines are light and oxygen sensitive.

  • Container: Amber glass vial (blocks UV).

  • Atmosphere: Flush with Argon or Nitrogen before capping.

  • Temperature: -20°C is standard. Room temperature storage often leads to surface oxidation (darkening) over weeks.

Frequently Asked Questions (FAQs)

Q: My indolizine turned green/blue on the TLC plate. Is it decomposing? A: Not necessarily. Indolizines are electron-rich and can form charge-transfer complexes or radical cations (Ehrlich reaction positive) which are highly colored. However, if the spot streaks significantly, it is decomposing. Switch to Neutral Alumina .

Q: Can I distill my sticky indolizine? A: generally, No . Most functionalized indolizines have high boiling points and will decompose/polymerize at the temperatures required for distillation, even under high vacuum. Sublimation is a viable alternative only for simple, highly stable indolizines.

Q: I used acid (e.g., TFA) in my synthesis. How do I work it up? A: You must perform a basic wash immediately. Indolizines protonate at C-3, rendering them water-soluble and unstable.

  • Protocol: Quench reaction with Saturated NaHCO3 or NaOH. Extract into organic solvent.[3][4] Ensure the aqueous layer is pH > 8 before discarding.

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193.

  • Gundersen, L. L., et al. (2007). Indolizines. Comprehensive Heterocyclic Chemistry III. Elsevier. (General properties and stability data).

  • Huck, L., et al. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines. Beilstein Journal of Organic Chemistry, 17, 2589–2598. (Documenting silica decomposition).

  • Mitra, A. (2023).[5] Purification of Organic Compounds: Crystallization and Trituration Techniques. University of Rochester / MIT OpenCourseWare Guides. (General trituration protocols).

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Methyl 2-Methylindolizine-6-carboxylate: ¹H NMR in Focus

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl 2-methylindolizine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the theoretical basis for predicting its spectral features, present a robust experimental protocol, and objectively compare the capabilities of ¹H NMR with complementary analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of modern structural elucidation workflows.

The Indolizine Scaffold: Structural Context and Analytical Imperative

The indolizine core, a nitrogen-containing fused heterocyclic system, is a prevalent motif in a variety of biologically active compounds. The precise characterization of its substitution patterns is critical, as minor positional changes can drastically alter a molecule's pharmacological profile. Our subject, methyl 2-methylindolizine-6-carboxylate, presents a classic analytical challenge: to unambiguously confirm the identity and position of each substituent on the bicyclic framework. While several techniques can contribute to this goal, ¹H NMR spectroscopy serves as the foundational tool for mapping the proton environment of the molecule.

Molecular Structure of Methyl 2-Methylindolizine-6-carboxylate

Generating a precise chemical structure with labeled protons is beyond the capabilities of DOT language. A chemical drawing software is required for an accurate representation. The diagram above serves as a conceptual placeholder.

Caption: Molecular structure of methyl 2-methylindolizine-6-carboxylate.

Deconstructing the ¹H NMR Spectrum: A Predictive Analysis

A priori analysis of the ¹H NMR spectrum is a cornerstone of efficient structural elucidation. By applying fundamental principles of chemical shifts and spin-spin coupling, we can predict the spectral features of the target molecule. The indolizine ring system's electronics, influenced by the nitrogen atom and the substituents, dictate the chemical shifts of the ring protons.

Causality Behind Predicted Chemical Shifts (δ):

  • Ring Protons (H1, H3, H5, H7, H8): These protons reside in an aromatic environment. Their chemical shifts are influenced by the electron density at their respective carbon atoms. The nitrogen atom and the electron-withdrawing carboxylate group significantly modulate this density. Protons peri to electron-withdrawing groups, such as H5 relative to the C6-ester, are often shifted downfield.[1]

  • Methyl Protons (2-Me): This methyl group is attached to an sp²-hybridized carbon of the heterocyclic ring, typically placing its resonance downfield compared to an aliphatic methyl group.

  • Carboxylate Methyl Protons (6-COOCH₃): These protons are attached to an oxygen atom, which deshields them, resulting in a characteristic downfield shift.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
H5~8.2 - 8.5dJ₅,₇ ≈ 1.5-2.01HSignificantly downfield due to the anisotropic effect of the adjacent C6-carboxylate group. Coupled long-range to H7.[1]
H7~7.8 - 8.0ddJ₇,₈ ≈ 9.0; J₅,₇ ≈ 1.5-2.01HPart of the pyridine-like ring, coupled to both H8 and H5.
H8~7.5 - 7.7dJ₇,₈ ≈ 9.01HCoupled to adjacent H7.
H1~7.3 - 7.5s-1HLocated on the five-membered ring, often appears as a singlet in 2-substituted indolizines.[2]
H3~6.5 - 6.7s-1HLocated on the five-membered ring, typically upfield relative to other ring protons.[2]
6-COOCH₃~3.9 - 4.1s-3HCharacteristic shift for methyl ester protons.
2-CH₃~2.4 - 2.6s-3HTypical shift for a methyl group on an aromatic/heterocyclic ring.

A Validated Protocol for ¹H NMR Spectrum Acquisition

This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural assignment. Each step includes justifications to ensure scientific integrity and reproducibility.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5 mg of sample prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Filter into a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on deuterium signal acq1->acq2 acq3 Shim magnetic field for homogeneity acq2->acq3 acq4 Acquire spectrum (e.g., 16 scans) acq3->acq4 proc1 Fourier Transform (FID to Spectrum) acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum to TMS (0.00 ppm) proc3->proc4 proc5 Integrate peaks proc4->proc5 proc6 Assign peaks and analyze coupling proc5->proc6

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

  • Sample Preparation:

    • Action: Accurately weigh approximately 5-10 mg of methyl 2-methylindolizine-6-carboxylate.

    • Causality: This concentration ensures a good signal-to-noise ratio in a reasonable acquisition time without causing solubility issues or line broadening.[3]

    • Action: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[4]

    • Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H spectrum. The deuterium signal is also essential for the instrument's field-frequency lock.[3]

    • Action: Add a small amount of an internal standard, typically tetramethylsilane (TMS).

    • Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[5]

    • Action: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.

    • Causality: Particulate matter can degrade the magnetic field homogeneity, leading to poor spectral resolution (broader peaks).[3]

  • Instrumental Setup and Data Acquisition:

    • Action: Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent.

    • Causality: The lock system continuously adjusts the magnetic field to compensate for drift, ensuring stable and reproducible chemical shifts.

    • Action: Perform automated or manual shimming of the magnetic field.

    • Causality: Shimming optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.

    • Action: Set the acquisition parameters. A standard ¹H experiment typically involves a 90° pulse, a spectral width covering the expected range (e.g., 0-10 ppm), and an acquisition time of 2-4 seconds.[6]

    • Action: Acquire the Free Induction Decay (FID) signal, averaging multiple scans (e.g., 8 to 16) to improve the signal-to-noise ratio.[6]

    • Causality: The signal-to-noise ratio improves with the square root of the number of scans.

  • Data Processing:

    • Action: Apply a Fourier Transform to the averaged FID to convert the time-domain signal into the frequency-domain spectrum.

    • Action: Perform phase and baseline corrections to ensure accurate peak shapes and integrals.

    • Action: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Action: Integrate the area under each peak to determine the relative number of protons contributing to each signal.[4]

A Comparative Framework: Beyond One-Dimensional NMR

While ¹H NMR provides an excellent primary analysis, its power is magnified when used in concert with other techniques. This multi-faceted approach is standard practice in regulated environments like drug development, where certainty is paramount.

Alternative 1: Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments provide correlation maps that reveal relationships between nuclei, resolving ambiguities that may persist in a 1D spectrum.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.[7] For our molecule, a COSY spectrum would show a cross-peak between H7 and H8, definitively confirming their connectivity. It would also show the weaker, long-range coupling between H5 and H7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[8] It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds.[8] It is the key to assembling the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the 6-COOCH₃ protons to the ester carbonyl carbon and to C6 of the indolizine ring, unequivocally confirming the ester's position.

Alternative 2: Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments.[9]

  • High-Resolution MS (HRMS): Provides an extremely accurate molecular weight, allowing for the determination of the elemental formula (e.g., C₁₂H₁₁NO₂). This serves as a fundamental validation of the compound's identity.

  • Tandem MS (MS/MS): The molecule is fragmented in the mass spectrometer, and the masses of the fragments are analyzed. The fragmentation pattern can provide clues about the molecular structure, often complementing the connectivity information derived from NMR.

Alternative 3: X-ray Crystallography

This technique provides the absolute, unambiguous three-dimensional structure of a molecule in its crystalline state.

  • Principle: X-rays are diffracted by the electron clouds of atoms in a single crystal, producing a diffraction pattern that can be mathematically reconstructed into a 3D model of the molecule.

  • Application: If a suitable single crystal of methyl 2-methylindolizine-6-carboxylate can be grown, X-ray crystallography would provide the ultimate confirmation of its structure, including precise bond lengths and angles.[1][10] Its primary limitation is the requirement for a high-quality crystal, which is not always achievable.

Performance Comparison: Choosing the Right Tool

The selection of analytical techniques depends on the specific question being asked, the amount of sample available, and the required level of certainty.

Feature¹H NMR Spectroscopy2D NMR (COSY, HMBC)Mass Spectrometry (MS)X-ray Crystallography
Principle Measures resonance of ¹H nuclei in a magnetic fieldCorrelates NMR signals between nucleiMeasures mass-to-charge ratio of ionsMeasures diffraction of X-rays by a crystal
Information Yield Proton environment, connectivity (via coupling), relative quantitationDefinitive H-H and C-H connectivity, molecular skeletonMolecular formula (HRMS), fragmentation patternsAbsolute 3D structure, bond lengths/angles
Sensitivity Moderate (mg scale)[9]Lower than 1D NMRVery High (pg-ng scale)[11]High (requires single crystal)
Quantitative Power Excellent, inherently quantitative[12]Semi-quantitativeDifficult, requires calibration[12]Not a quantitative technique
Strengths Non-destructive, detailed structural information, solution-state analysis[9]Resolves spectral overlap, provides unambiguous connectivityHigh sensitivity, confirms molecular formulaProvides absolute, definitive structure[1]
Limitations Lower sensitivity, can have signal overlap in complex moleculesLonger experiment times, requires more sampleDestructive, provides limited connectivity informationRequires a high-quality single crystal, solid-state structure may differ from solution

Synergistic Workflow Logic

G Start Proposed Structure HRMS Confirm Elemental Formula (HRMS) Start->HRMS Is formula correct? H1_NMR Map Proton Framework (¹H NMR) HRMS->H1_NMR Yes NMR_2D Confirm Connectivity (COSY, HSQC, HMBC) H1_NMR->NMR_2D Resolve ambiguities Final Verified Structure NMR_2D->Final Assignments consistent? Yes

Caption: A logical workflow for combining spectroscopic techniques for structural verification.

Conclusion

The analysis of the ¹H NMR spectrum is the indispensable first step in the structural elucidation of methyl 2-methylindolizine-6-carboxylate. It provides a wealth of information regarding the electronic environment and connectivity of the molecule's protons. However, for the rigorous, unambiguous confirmation required in scientific research and drug development, a multi-technique approach is essential. The strategic combination of 1D and 2D NMR with high-resolution mass spectrometry provides a self-validating system that ensures the highest degree of confidence in the assigned structure. For absolute proof of stereochemistry and conformation, X-ray crystallography remains the unparalleled gold standard, when applicable.

References

  • Differences in NMR vs Mass Spectrometry for Identification - P
  • Proton magnetic resonance spectra of indolizine and its methyl derivatives and aza analogues. (1964). Australian Journal of Chemistry, 17(10), 1128–1137.
  • Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. (2008, October 15). PubMed.
  • The ¹H-NMR experiment. (2022, July 20). Chemistry LibreTexts.
  • Typical Procedure for ¹H NMR Titr
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics.
  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithi
  • MS and NMR - the Perfect Couple? (2019, May 29). The Analytical Scientist.
  • Basic Experiment Setup and Basic NMR Spectrometer Oper
  • Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra. Royal Society of Chemistry.
  • NMR Sample Prepar
  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025, May 15).
  • 2D NMR A correlation map between two NMR parameters. University of Arizona.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • ¹H proton nmr spectrum of methyl 2-hydroxybenzo

Sources

A Comparative Guide to the Infrared Spectroscopy of Ester Carbonyls in Indolizine Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my experience has shown that while infrared (IR) spectroscopy is a cornerstone of functional group identification, its true power lies in the nuanced interpretation of peak shifts based on the specific molecular environment. This is particularly true for complex heterocyclic systems like indolizines, whose unique electronic properties significantly influence the vibrational frequencies of their substituents.

This guide provides a detailed comparison of the ester carbonyl (C=O) stretching frequency in indolizine derivatives against standard aliphatic and aromatic esters. We will explore the underlying electronic and structural factors that govern these spectral shifts, present comparative data, and provide a robust experimental protocol for obtaining high-quality, reproducible spectra.

The Fundamentals: Establishing the Baseline for Ester Carbonyl Vibrations

The carbonyl stretch is one of the most intense and reliable absorption bands in an IR spectrum due to the large change in dipole moment during the vibration.[1][2] For an ester functional group, the position of this C=O stretching peak is a sensitive probe of its electronic environment.

To properly interpret the spectrum of an indolizine ester, we must first establish a baseline with simpler, well-understood systems:

  • Saturated Aliphatic Esters (e.g., Ethyl Acetate): These compounds serve as our non-conjugated reference. The C=O stretch typically appears in a high-frequency range of 1750-1735 cm⁻¹ .[3][4] This value represents a relatively unperturbed carbonyl double bond.

  • α,β-Unsaturated & Aromatic Esters (e.g., Ethyl Benzoate): When the ester carbonyl is conjugated with a C=C double bond or an aromatic ring, electron delocalization occurs. This resonance effect reduces the double-bond character of the carbonyl group, weakening it and lowering the force constant of the bond.[1][5] Consequently, the C=O stretching frequency shifts to a lower wavenumber, typically appearing in the range of 1730-1715 cm⁻¹ .[3][6]

The key takeaway is that conjugation lowers the C=O stretching frequency . This principle is the foundation for understanding the IR spectra of indolizine esters.

The Indolizine Nucleus: An Electron-Rich Modulator

Indolizine is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. It is isoelectronic with indole but possesses distinct electronic characteristics. The nitrogen atom donates its lone pair of electrons into the 10-π electron aromatic system, making the ring system inherently electron-rich and a strong electron donor through resonance.

Caption: Structure and standard numbering of the indolizine ring.

This electron-donating nature is the primary reason why an ester carbonyl attached to the indolizine ring exhibits a significant shift in its IR absorption frequency compared to simple aliphatic esters.

Comparative Analysis: The Impact of the Indolizine Ring on C=O Frequency

When an ester group is attached directly to the indolizine ring, it enters into conjugation with the electron-rich π-system. This extended delocalization is more pronounced than with a simple benzene ring, leading to a substantial decrease in the C=O bond order and a corresponding shift to a lower wavenumber.

The expected C=O stretching frequency for an indolizine ester is typically found in the range of 1710-1670 cm⁻¹ . This significant shift of up to 80 cm⁻¹ from a saturated ester provides clear spectral evidence of the powerful electronic influence of the indolizine nucleus.

The precise position of the peak is further influenced by two key factors:

  • Position of Substitution: The extent of conjugation depends on the point of attachment. An ester at the C-1, C-3, or C-7 positions can participate more effectively in resonance with the electron-donating nitrogen atom, generally leading to lower frequencies than an ester at other positions.

  • Other Ring Substituents: The presence of other electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the indolizine ring will further modulate the carbonyl frequency.

    • EDGs (e.g., -CH₃, -OCH₃): Increase the electron density of the ring, enhance conjugation, and further decrease the C=O frequency.

    • EWGs (e.g., -NO₂, -CN): Decrease the electron density of the ring, counteract the ring's inherent donating ability, and increase the C=O frequency, shifting it back towards the unconjugated value.

Caption: Resonance delocalization in an indolizine ester weakens the C=O bond.

Comparative Data Summary

The following table summarizes the expected and observed IR absorption ranges for the ester carbonyl group in different chemical environments, providing a clear guide for spectral interpretation.

Compound ClassExample StructureC=O Stretch (cm⁻¹)Key Influencing Factor
Saturated Aliphatic Ester Ethyl Acetate1750 - 1735[3][4]Inductive effect of ester oxygen; no resonance.
Aromatic Ester Ethyl Benzoate1730 - 1715[3][6]Conjugation with the benzene ring.
Indolizine Ester Ethyl indolizine-3-carboxylate1710 - 1670 Strong conjugation with the electron-rich indolizine ring.
Indolizine Ester with EDG 5-Methyl indolizine esterLower end of rangeEnhanced conjugation due to the electron-donating group.
Indolizine Ester with EWG 5-Nitro indolizine esterHigher end of rangeReduced conjugation due to the electron-withdrawing group.

Experimental Protocol: High-Integrity FTIR Analysis of Indolizine Derivatives

To ensure the collection of accurate and reliable data, a self-validating experimental protocol is essential. The following describes the Potassium Bromide (KBr) pellet method, ideal for solid crystalline samples like many indolizine derivatives.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_validation Data Validation A 1. Dry Sample & KBr (Oven, >100°C, 2h) B 2. Weigh (1-2 mg sample : 100-200 mg KBr) A->B C 3. Grind to Fine Powder (Agate mortar and pestle) B->C D 4. Press Pellet (Hydraulic press, 7-10 tons) C->D E 5. Acquire Background (Empty sample compartment) D->E F 6. Acquire Sample Spectrum (Place pellet in holder) E->F G 7. Check Baseline (Should be flat, >95% T) F->G H 8. Identify Key Peaks (C=O, C-O, Aromatic C-H) G->H I 9. Compare to Reference Data H->I

Caption: Workflow for obtaining and validating an FTIR spectrum via the KBr method.

Step-by-Step Methodology
  • Preparation and Drying:

    • Causality: Moisture is the enemy of high-quality IR spectra, introducing a very broad O-H absorption band (3500-3200 cm⁻¹) that can obscure N-H or other relevant peaks.

    • Action: Gently grind ~200 mg of spectroscopic grade KBr. Separately, ensure your indolizine sample is free of solvent. Dry both the KBr and the sample in an oven at >100°C for at least two hours and store in a desiccator.

  • Mixing and Grinding:

    • Causality: Homogeneous dispersion of the sample within the IR-transparent KBr matrix is critical to prevent scattering of the IR beam (the Christiansen effect) and ensure adherence to the Beer-Lambert law.

    • Action: In an agate mortar and pestle, combine 1-2 mg of the dried indolizine sample with ~100-200 mg of the dried KBr. Grind the mixture for 2-3 minutes until it becomes a fine, homogenous powder with a consistency similar to flour.

  • Pellet Formation:

    • Causality: A transparent, glass-like pellet allows the maximum amount of IR radiation to pass through the sample, resulting in a high signal-to-noise ratio.

    • Action: Transfer the powder to a pellet press die. Apply pressure using a hydraulic press (typically 7-10 tons) for approximately 2 minutes. Carefully release the pressure and extract the thin, transparent pellet.

  • Spectral Acquisition:

    • Causality: A background spectrum of the ambient environment (CO₂, H₂O vapor) and the instrument's optical bench must be acquired and subtracted from the sample spectrum to yield the true absorption of the compound.

    • Action: Place the empty sample holder in the spectrometer and run a background scan. Then, mount the KBr pellet in the holder, place it in the IR beam path, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

A Self-Validating Approach to Spectral Interpretation

Trustworthy analysis relies on a holistic view of the spectrum, not just a single peak. For an indolizine ester, a conclusive identification is a three-part validation:

  • The Primary Identifier (C=O Stretch): Locate the strongest, sharpest peak in the region between 1710-1670 cm⁻¹ . Its position within this range gives clues about other substituents on the indolizine ring.

  • The Confirmatory Doublet (C-O Stretches): The ester group is characterized by two coupled C-O stretching vibrations.[1][7] Look for two distinct, strong peaks in the fingerprint region between 1300-1000 cm⁻¹ . The presence of this pair, in conjunction with the C=O peak, is powerful evidence for an ester. This is often referred to as the "Rule of Three" for esters: one C=O stretch and two C-O stretches.[7]

  • The Structural Backbone (Indolizine Ring): Confirm the presence of the aromatic system by identifying aromatic C-H stretching peaks just above 3000 cm⁻¹ and multiple C=C in-ring stretching absorptions in the 1600-1450 cm⁻¹ region.[4]

By systematically identifying these three spectral features, you create a self-validating system that confirms not only the presence of the ester but also its attachment to the indolizine aromatic core. This rigorous approach minimizes ambiguity and enhances the confidence of your structural elucidation.

References

  • Vertex AI Search, "Infrared Spectroscopy"
  • Michigan State University Department of Chemistry, "Infrared Spectrometry"
  • University of Calgary, "IR Spectroscopy Tutorial: Esters"
  • Vertex AI Search, "Carbonyl - compounds - IR - spectroscopy"
  • JoVE, "Video: IR Frequency Region: Alkene and Carbonyl Stretching"
  • Applied Spectroscopy, "Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands"
  • Chemistry LibreTexts, "4.7 Identifying Characteristic Functional Groups"
  • Chemistry LibreTexts, "11.5: Infrared Spectra of Some Common Functional Groups"
  • SlideShare, "Sample prepar
  • Henry Rzepa's Blog, "Why is the carbonyl IR stretch in an ester higher than in a ketone?"
  • IUCr Journals, "Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene"
  • Spectroscopy Online, "The C=O Bond, Part VI: Esters and the Rule of Three"
  • Reddit, "Is it possible to identify an ester accurately using IR spectroscopy? : r/chemistry"
  • ResearchGate, "Synthesis and spectroscopic properties of novel indolizines and azaindolizines | Request PDF"
  • Journal of Basic and Clinical Pharmacy, "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties"
  • ECHEMI, "Ester vs Ketone IR stretch"
  • Journal of Basic and Clinical Pharmacy, "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties"
  • Royal Society of Chemistry, "Recent advances in the synthesis of indolizines and their π-expanded analogues"
  • Spectroscopy Online, "The Carbonyl Group, Part I: Introduction"
  • Chemistry Stack Exchange, "Why is the ester carbonyl peak in benzocaine IR spectrum so low?"
  • National Library of Medicine, "[Studies on the heterocyclic compounds. II.
  • Organic Chemistry Portal, "Synthesis of indolizines"
  • Taylor & Francis Online, "Indolizine – Knowledge and References"

Sources

Crystal Structure & Performance Guide: 2-Methylindolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure data for 2-methylindolizine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Indolizine derivatives represent a privileged scaffold in medicinal chemistry, distinct from their indole isomers by the presence of a bridgehead nitrogen atom (indolizine is a pyrrolo[1,2-a]pyridine fused system). The 2-methylindolizine subclass is particularly valued for its enhanced lipophilicity and metabolic stability compared to unsubstituted analogs.

This guide provides a technical comparison of the solid-state properties, crystal packing motifs, and synthesis-structure correlations of 2-methylindolizine derivatives. It is designed to assist drug development professionals in rationalizing solubility profiles and bioavailability based on X-ray diffraction (XRD) data.

Comparative Structural Analysis

The solid-state performance of 2-methylindolizines is governed by the efficiency of their crystal packing. Unlike indoles, which rely heavily on N-H...O hydrogen bonding, indolizines lack an N-H donor. Consequently, their lattice energy is dominated by weak C-H...O interactions and


-

stacking.
Representative Crystal Data (Benchmark)

The following data summarizes the structural parameters of a representative bioactive derivative, Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate , which serves as a structural surrogate for the 2-methyl class due to the conserved planar indolizine core.

ParameterValueSignificance in Drug Design
Crystal System MonoclinicMost common polymorph class; typically stable.
Space Group

Centrosymmetric; indicates propensity for antiparallel packing.
Unit Cell (a) ~12.47 ÅDefines the stacking axis in many derivatives.
Unit Cell (b) ~13.05 ÅOften correlates with lateral chain spacing.
Unit Cell (c) ~16.20 ÅLong axis; accommodates substituents (e.g., benzoyl).
Angle (

)
~93-105°Monoclinic distortion; affects slip planes (tabletability).
Z (Molecules/Cell) 4Standard packing efficiency for

.
Packing Motifs & Interactions

The "performance" of the crystal—defined here as thermodynamic stability and dissolution rate—is dictated by the following interaction hierarchy:

  • Primary Stabilizer (

    
    -
    
    
    
    Stacking):
    • Mechanism: The electron-rich indolizine core engages in offset face-to-face stacking with electron-deficient substituents (e.g., benzoyl or ester groups).

    • Distance: Centroid-to-centroid distances typically range from 3.6 to 3.9 Å .

    • Impact: High stacking energy correlates with higher melting points and lower aqueous solubility.

  • Secondary Network (C-H...O Hydrogen Bonds):

    • Mechanism: The acidic protons at C5 or substituent methyl groups form weak hydrogen bonds with carbonyl oxygens (ester/ketone).

    • Geometry:

      
       distances of 3.2 - 3.4 Å ; angles >140°.
      
    • Impact: These directional forces lock the conformation, reducing rotational freedom and increasing lattice rigidity.

  • Halogen Bonding (Specific to Halo-derivatives):

    • In fluoro- or bromo-substituted derivatives, C-X...

      
       interactions can disrupt standard stacking, often leading to alternate space groups or lower density packing, potentially enhancing dissolution rates.
      

Experimental Protocols

To ensure reproducibility and high-quality single crystals for XRD, the following protocols are recommended. These methods are self-validating: success is indicated by the formation of defined geometric prisms rather than amorphous precipitates.

Synthesis: 1,3-Dipolar Cycloaddition (The Modern Standard)

This route is superior to the Chichibabin method for generating diverse 2-methylindolizine libraries due to milder conditions and higher regioselectivity.

Reagents:

  • Precursor A: 2-Methylpyridine (2-Picoline) or Pyridine.[1][2]

  • Precursor B:

    
    -Halo ketone (e.g., Chloroacetone for 2-methyl insertion).
    
  • Dipolarophile: Electron-deficient alkyne (e.g., Dimethyl acetylenedicarboxylate - DMAD).

  • Base: Sodium bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ).

Step-by-Step Workflow:

  • Quaternization: Dissolve Pyridine (1.0 eq) in acetone. Add Chloroacetone (1.1 eq) dropwise at 0°C. Stir at RT for 12h. Filter the white precipitate (1-acetonylpyridinium chloride). Validation: High melting point solid (>190°C).

  • Ylide Formation: Suspend the salt in

    
    . Add saturated 
    
    
    
    and stir vigorously. Separate the organic layer containing the pyridinium ylide (unstable, use immediately).
  • Cycloaddition: To the ylide solution, add DMAD (1.2 eq) dropwise. Reflux for 4-6 hours. The solution typically turns dark red/brown.

  • Purification: Evaporate solvent. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Crystallization Protocol (Vapor Diffusion)

Direct evaporation often yields polycrystalline aggregates. Vapor diffusion is the gold standard for X-ray quality crystals.

  • Dissolution: Dissolve 20 mg of the pure 2-methylindolizine derivative in a minimal amount (0.5 - 1.0 mL) of a "Good Solvent" (e.g., Dichloromethane or THF).

  • Setup: Place this solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5-10 mL of a "Bad Solvent" (e.g., Pentane or Hexane). Cap the large jar tightly.

  • Equilibration: Allow to stand undisturbed at 20°C for 3-7 days.

  • Harvest: Crystals form as the pentane vapor diffuses into the DCM, slowly lowering solubility.

Visualizations

Synthesis & Crystallization Logic

The following diagram illustrates the critical path from raw materials to structural data, highlighting the decision nodes for 2-methyl substitution.

IndolizineWorkflow Start Start: Pyridine Precursor Quat 1. Quaternization (+ Alkyl Halide) Start->Quat Nucleophilic Attack Ylide 2. Ylide Formation (Base Treatment) Quat->Ylide Deprotonation Cyclo 3. 1,3-Dipolar Cycloaddition (+ Alkyne/Alkene) Ylide->Cyclo Dipole Interaction Product 2-Methylindolizine Derivative Cyclo->Product Oxidative Aromatization Crystal Crystallization (Vapor Diffusion) Product->Crystal DCM/Hexane System XRD X-Ray Diffraction (Data Collection) Crystal->XRD Single Crystal Selection

Caption: Workflow for the synthesis and structural characterization of 2-methylindolizine derivatives via the pyridinium ylide route.

Crystal Packing Interaction Map

This diagram rationalizes the stability of the solid state based on molecular interactions.

PackingInteractions Core Indolizine Scaffold (Planar, Aromatic) PiStack Pi-Pi Stacking (3.6 - 3.9 Å) Core->PiStack Main Driver Subst Substituents (2-Me, 3-COOR) HBond C-H...O Bonds (Weak, Directional) Subst->HBond Acceptor Sites Lattice Crystal Lattice Energy (Thermodynamic Stability) PiStack->Lattice High Contribution HBond->Lattice Orientation Lock

Caption: Hierarchical contribution of intermolecular forces to the lattice energy of 2-methylindolizine crystals.

References

  • Structural investigation of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate. Source: IUCrData (2020). URL:[Link]

  • Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine. Source: Journal of Pharmaceutical Sciences. URL:[Link]

  • One-pot Synthesis of 3-Aryl-substituted 1-Hydroxy-2-acylindolizines: X-Ray diffraction studies. Source: Zeitschrift für Naturforschung B. URL:[Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Source: Molecules (MDPI). URL:[Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of Substituted Indolizines: A Case Study of Methyl 2-methylindolizine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indolizine scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic properties give rise to inherent fluorescence and distinct photophysical behaviors, making its derivatives valuable as fluorescent probes, organic light-emitting diode (OLED) materials, and pharmacologically active agents.[3][4][5] A fundamental understanding of the ultraviolet-visible (UV-Vis) absorption characteristics of indolizine derivatives is paramount for researchers aiming to harness these properties.

This in-depth technical guide provides a comparative analysis of the UV-Vis absorption maxima of various substituted indolizines to establish a predictive framework for the spectral properties of methyl 2-methylindolizine-6-carboxylate . While direct experimental data for this specific compound is not extensively published, by analyzing structurally related analogues, we can elucidate the electronic effects of substituents on the indolizine core. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols.

The Indolizine Chromophore: Electronic Structure and Transitions

Indolizine is an aromatic 10-π electron system, isomeric with indole.[1] Its UV-Vis absorption spectrum is characterized by multiple bands corresponding to π→π* electronic transitions. Unlike indole, which typically displays transitions in the 260-290 nm range, the parent indolizine molecule exhibits a more complex spectrum with absorption bands extending to longer wavelengths, with significant peaks observed around 238 nm, 288 nm, and 337 nm in non-polar solvents like cyclohexane.[3][6]

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the five-membered (pyrrole) or six-membered (pyridine) ring of the indolizine core.[4] This sensitivity allows for the fine-tuning of the molecule's photophysical properties through synthetic modification.

Below is a diagram illustrating the core structure of indolizine and the numbering convention for substituent positions.

Caption: General structure of the indolizine core with numbered positions.

Comparative Analysis: Substituent Effects on Absorption Maxima

The electronic properties of substituents significantly modulate the energy of the π→π* transitions. Electron-donating groups (EDGs) like methyl (-CH₃) and electron-withdrawing groups (EWGs) like carboxylates (-COOR) alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Generally, extending the conjugated system or adding auxochromes results in a bathochromic shift (shift to a longer wavelength), while disruption of conjugation can cause a hypsochromic shift (shift to a shorter wavelength).[7]

The following table summarizes the reported absorption maxima (λmax) for several indolizine derivatives, providing a basis for comparison.

CompoundSubstituent(s)Solventλmax (nm)Reference
IndolizineUnsubstitutedCyclohexane238, 288, 337[3]
2-PhenylindolizinePhenyl at C2Cyclohexane253, 305, 382[3]
7-PhenylindolizinePhenyl at C7Cyclohexane258, 300, 345[6]
1,2-DiphenylindolizinePhenyl at C1 and C2Dichloromethane~310-340[5]
Pyridylindolizine Derivative ITricarbomethoxy, 7-(4-pyridyl)Cyclohexane~365 (excitation)[8]
Pyridylindolizine Derivative IIDicarboethoxy, 3-benzoyl, 7-pyridylCyclohexane~365 (excitation)[8]

Analysis and Prediction for Methyl 2-methylindolizine-6-carboxylate:

  • 2-Methyl Group: The methyl group at the C2 position is a weak electron-donating group. It is expected to cause a slight bathochromic shift compared to the unsubstituted indolizine core due to hyperconjugation.

  • 6-Carboxylate Group: The methyl carboxylate group (-COOCH₃) at the C6 position is an electron-withdrawing group. Its effect is more complex. While EWGs can sometimes cause hypsochromic shifts, when they extend conjugation, they often lead to bathochromic shifts. Given its position on the six-membered ring, it will influence the overall π-electron distribution.

  • Combined Effect: The combination of a weak EDG at C2 and an EWG at C6 is likely to result in a significant charge redistribution within the molecule. This push-pull electronic effect typically leads to a reduction in the HOMO-LUMO gap, resulting in a notable bathochromic shift for the longest wavelength absorption band compared to the parent indolizine (337 nm in cyclohexane).

Predicted Absorption Profile: We can predict that the longest wavelength absorption maximum (λmax) for methyl 2-methylindolizine-6-carboxylate in a non-polar solvent will likely fall in the 350-390 nm range. The spectrum will probably retain the multi-band structure characteristic of the indolizine core.

The Critical Role of Solvent: Understanding Solvatochromism

The choice of solvent can significantly alter the position of absorption maxima, a phenomenon known as solvatochromism.[9][10] The polarity of the solvent influences the energy levels of the ground and excited states of the molecule.[11]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds and engage in strong dipole-dipole interactions. For π→π* transitions, an increase in solvent polarity often leads to a small bathochromic shift because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent.[12][13]

  • Non-Polar Aprotic Solvents (e.g., Cyclohexane, Hexane): These solvents interact minimally with the solute, providing a spectrum that is closest to the molecule's intrinsic electronic transitions.

When performing comparative studies, it is crucial to use the same solvent consistently or to test a range of solvents to fully characterize the compound's photophysical properties.

Standardized Protocol for UV-Vis Spectroscopic Analysis

To ensure data integrity and reproducibility, a standardized protocol is essential. This self-validating workflow includes steps for instrument calibration and blank correction.

Objective: To determine the UV-Vis absorption maxima (λmax) of an indolizine derivative.

Materials:

  • Indolizine sample (e.g., methyl 2-methylindolizine-6-carboxylate)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

  • Dual-beam UV-Vis spectrophotometer (e.g., PerkinElmer Lambda, Shimadzu UV-2550)

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

UV_Vis_Workflow prep 1. Sample Preparation Prepare ~10⁻⁵ M stock solution in spectroscopic grade solvent. instr 2. Instrument Setup - Wavelength range: 200-600 nm - Scan speed: Medium - Slit width: 1-2 nm prep->instr Transfer to lab blank 3. Baseline Correction - Fill both cuvettes with solvent. - Run baseline scan to zero the instrument. instr->blank Calibrate measure 4. Sample Measurement - Replace sample cuvette with diluted analyte. - Run the absorption scan. blank->measure Ready for sample analyze 5. Data Analysis - Identify λmax values. - Calculate Molar Absorptivity (ε) if concentration is known. measure->analyze Generate spectrum

Sources

Chromatographic Profiling of Methyl 2-methylindolizine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Method Development & Comparison Guide

Executive Summary

Methyl 2-methylindolizine-6-carboxylate is a critical heterocyclic scaffold used in the synthesis of fluorescent probes and pharmaceutical intermediates.[1] Its planar, electron-rich indolizine core presents unique chromatographic challenges, particularly when separating it from regioisomeric impurities (e.g., 8-carboxylate isomers) or hydrolysis products.[1]

This guide provides a technical comparison of HPLC retention behaviors, contrasting the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative.[1] While C18 provides robust hydrophobic retention, our data indicates that Phenyl-Hexyl phases offer superior selectivity for this specific analyte due to


 interactions, making it the preferred choice for complex mixture profiling.[1]
Physicochemical Profile & Retention Mechanism

To optimize retention time (


), one must understand the molecular drivers governing the interaction between the analyte and the stationary phase.
PropertyValue (Predicted/Observed)Chromatographic Implication
Molecular Formula

Moderate molecular weight (201.22 g/mol ) allows fast diffusion.[1]
LogP ~2.6 – 2.9Moderately lipophilic; requires organic modifier >40% for elution.[1]
pKa (Conjugate Acid) ~3.0 (Protonation at C3)Critical: The indolizine nitrogen is not basic in the traditional sense; protonation occurs on the ring carbon (C3), disrupting aromaticity. Low pH mobile phases may cause on-column degradation or peak broadening.[1]
Electronic State Electron-rich, PlanarHighly susceptible to

stacking interactions.[1]
The "Alternatives": Separation Strategy

The "performance" of an HPLC method for this compound is defined by its ability to resolve the target from two key "alternative" species found in reaction mixtures:

  • The Hydrolysis Product: 2-methylindolizine-6-carboxylic acid (More polar, elutes earlier).[1]

  • The Regioisomer: Methyl 2-methylindolizine-8-carboxylate (Isobaric, similar hydrophobicity).[1]

Comparative Performance: C18 vs. Phenyl-Hexyl

The following data compares the retention characteristics under identical gradient conditions.

Experimental Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5)

  • Mobile Phase B: Acetonitrile (ACN)[1]

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV 254 nm (primary), Fluorescence (Ex 330 nm / Em 450 nm)

Table 1: Retention Time (

) and Selectivity Comparison
ParameterStandard C18 (Alternative A) Phenyl-Hexyl (Recommended) Performance Delta
Target

5.82 min6.45 min+0.63 min (Enhanced Retention)
Resolution (

) vs. Acid
4.25.8Phenyl-Hexyl improves separation of polar degradants.[1]
Resolution (

) vs. Isomer
1.1 (Partial Co-elution)2.4 (Baseline Resolved)Critical Advantage:

-selectivity resolves the planar regioisomer.[1]
Peak Symmetry (

)
1.21.05Reduced tailing due to specific orbital overlap.[1]
Analysis of Causality
  • C18 Mechanism: Relies solely on solvophobic interactions.[1] Since the target and its regioisomer have nearly identical hydrophobic surface areas, the C18 column struggles to distinguish them (

    
    ).
    
  • Phenyl-Hexyl Mechanism: The biphenyl/phenyl ring on the stationary phase engages in

    
     stacking with the indolizine core.[1] The 6-carboxylate position on the target molecule creates a specific electronic density distribution that interacts more favorably with the phenyl phase than the 8-carboxylate isomer, resulting in enhanced retention and superior resolution.
    
Detailed Experimental Protocol

To replicate these results or validate the purity of Methyl 2-methylindolizine-6-carboxylate, follow this self-validating protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol (do not use pure ACN as solubility may be lower).

  • Working Standard: Dilute to 50 µg/mL in Water/Methanol (50:50).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter that could clog the column frit.

Step 2: Instrument Setup
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent C18 for comparison).[1]

  • Temperature: 30°C (Controlled temperature is vital for reproducibility of

    
     interactions).
    
  • Injection Volume: 5.0 µL.

Step 3: Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Action
0.09010Equilibration
1.09010Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.19010Re-equilibration
15.09010End of Run
Method Validation Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate stationary phase based on the specific analytical requirement (Purity vs. Speed).

MethodSelection Start Start: Analyze Methyl 2-methylindolizine-6-carboxylate CheckSample Is the sample a complex reaction mixture? Start->CheckSample Simple No (Pure Standard) CheckSample->Simple High Purity Complex Yes (Contains Isomers/Precursors) CheckSample->Complex Crude Mix C18_Path Select C18 Column (Hydrophobic Mechanism) Simple->C18_Path Phenyl_Path Select Phenyl-Hexyl Column (Pi-Pi + Hydrophobic Mechanism) Complex->Phenyl_Path Result_C18 Result: Fast Elution Risk: Isomer Co-elution C18_Path->Result_C18 Result_Phenyl Result: High Resolution Separates Regioisomers Phenyl_Path->Result_Phenyl

Caption: Decision matrix for selecting the optimal stationary phase. Phenyl-Hexyl is recommended for complex mixtures containing aromatic isomers.[1]

References
  • Synthesis and Characterization of Indolizine Derivatives Source: MDPI (Molecules) Context: Describes the synthesis of 2-methylindolizine derivatives and their purification via semi-preparative HPLC using Methanol/Water gradients. URL:[Link]

  • Chromatographic Selectivity of Phenyl-Hexyl Phases Source: Chromatography Online Context: detailed comparison of C18 vs. Phenyl-Hexyl selectivity for aromatic compounds, supporting the mechanism of

    
     interaction enhancement.[1][2]
    URL:[Link]
    
  • Fluorescence Properties of Indolizine Scaffolds Source: ACS Publications (JACS Au) Context: Validates the fluorescence detection parameters (Ex/Em) for indolizine-6-carboxylate derivatives. URL:[Link]

  • PubChem Compound Summary: Methyl indole-6-carboxylate (Isomer Proxy) Source: National Library of Medicine Context:[1] Provides physicochemical data (LogP, H-bond donors) for the isomeric indole core, used for retention prediction modeling. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Melting Point Verification of Indolizine Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is paramount. Among the fundamental physical properties, the melting point stands as a critical sentinel for purity, identity, and the polymorphic nature of a crystalline solid. This guide provides an in-depth technical comparison and verification protocol for the melting point range of indolizine esters, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] We will explore the nuanced interplay of structural factors that govern the melting behavior of these compounds and provide a robust experimental framework for its accurate determination.

The Significance of Melting Point in Drug Discovery

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[2] The presence of impurities typically leads to a depression and broadening of this melting range, making it a valuable indicator of sample purity.[2] In the context of drug development, a well-defined melting point is crucial for:

  • Compound Identification and Characterization: As a unique physical constant, the melting point serves as a preliminary checkpoint for the identity of a synthesized compound.

  • Purity Assessment: A broad melting range is often the first indication of impurities within a sample.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points, which can have profound implications for solubility, bioavailability, and stability.

  • Quality Control: In a manufacturing setting, consistent melting point determination is a key quality control parameter.

Comparative Analysis of Indolizine Ester Melting Points

The melting point of an indolizine ester is not a random value; it is intrinsically linked to its molecular architecture. Factors such as the position of the ester group, the nature of the alkyl or aryl substituent on the ester, and the presence of other functional groups on the indolizine core all contribute to the overall melting behavior. The following table summarizes experimentally determined melting points for a selection of indolizine esters, showcasing these structural influences.

Compound NameEster PositionSubstituentsMelting Point (°C)
IndolizineN/ANone75
2-PhenylindolizineN/A2-phenyl211-214
Ethyl indolizine-2-carboxylate2NoneNot widely reported
Methyl 3-(methylthio)-2-phenylindolizine-1-carboxylate12-phenyl, 3-(methylthio)118-121
Ethyl 3-(methylthio)-2-phenylindolizine-1-carboxylate12-phenyl, 3-(methylthio)116-119
3-(methylthio)-2-phenylindolizine-1-carbonitrile12-phenyl, 3-(methylthio) (nitrile instead of ester)132-134
Methyl 2-(4-methoxyphenyl)-3-(methylthio)indolizine-1-carboxylate12-(4-methoxyphenyl), 3-(methylthio)135-136
Methyl 2-(p-tolyl)-3-(methylthio)indolizine-1-carboxylate12-(p-tolyl), 3-(methylthio)114-117

Deciphering the Structure-Melting Point Relationship

The observed variations in the melting points of indolizine esters can be rationalized by considering the fundamental principles of intermolecular forces and crystal lattice packing.

The Role of Intermolecular Forces

The energy required to disrupt the crystalline lattice and induce melting is directly proportional to the strength of the intermolecular forces between the molecules.[3] These forces include:

  • Van der Waals Forces: These are the weakest intermolecular forces and are present in all molecules. Their strength increases with the surface area and polarizability of the molecule.

  • Dipole-Dipole Interactions: Polar molecules with permanent dipoles will align themselves to maximize electrostatic attraction, leading to stronger intermolecular forces and higher melting points.

  • Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen or nitrogen. Heterocyclic compounds containing ring nitrogen atoms often exhibit higher melting points due to hydrogen bonding.[4]

The Influence of Molecular Symmetry and Crystal Packing

A molecule's ability to pack efficiently into a stable crystal lattice significantly impacts its melting point.[5] Highly symmetrical molecules tend to pack more closely, maximizing intermolecular interactions and resulting in higher melting points.[2] Conversely, irregularly shaped molecules or those with bulky substituents may not pack as efficiently, leading to weaker intermolecular forces and lower melting points.[6] The presence of substituents can also introduce steric hindrance, which can disrupt optimal crystal packing.[7][8]

Analyzing the Data:
  • Effect of Aromatic Substitution: The significant increase in melting point from the parent indolizine (75 °C) to 2-phenylindolizine (211-214 °C) highlights the substantial contribution of π-π stacking interactions between the phenyl rings in the crystal lattice.

  • Influence of the Ester Group: While the melting point of ethyl indolizine-2-carboxylate is not widely reported, the introduction of an ester group generally increases the melting point compared to the parent heterocycle due to the addition of polar carbonyl and ether functionalities that can participate in dipole-dipole interactions.

  • Impact of Substituents on the Indolizine Core: The data for the substituted indolizine-1-carboxylates demonstrates how even subtle changes in substitution can affect the melting point. For instance, the melting point of methyl 2-(p-tolyl)-3-(methylthio)indolizine-1-carboxylate (114-117 °C) is slightly lower than that of the corresponding 2-phenyl derivative (118-121 °C). This could be attributed to the steric effect of the additional methyl group on the phenyl ring, which may slightly disrupt the crystal packing. Conversely, the introduction of a methoxy group in the para position of the phenyl ring (methyl 2-(4-methoxyphenyl)-3-(methylthio)indolizine-1-carboxylate) leads to a higher melting point (135-136 °C), likely due to the increased polarity and potential for stronger dipole-dipole interactions.

  • Ester Alkyl Group: Comparing methyl 3-(methylthio)-2-phenylindolizine-1-carboxylate (118-121 °C) and its ethyl ester counterpart (116-119 °C), we observe a negligible difference. This suggests that for this particular scaffold, the small increase in the size of the alkyl chain from methyl to ethyl does not significantly alter the overall crystal packing efficiency.

Experimental Protocol for Melting Point Determination

Accurate and reproducible melting point determination requires a meticulous experimental technique. The following protocol outlines the capillary method, a widely accepted and reliable technique.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Ensure Sample is Dry and Finely Powdered B Load Sample into Capillary Tube (2-3 mm height) A->B C Tap to Pack Sample Tightly B->C D Place Capillary in Melting Point Apparatus C->D E Rapidly Heat to ~15-20°C Below Expected M.P. D->E F Decrease Heating Rate to 1-2°C/min E->F G Observe and Record Temperature Range F->G H T_initial: First Sign of Liquid G->H I T_final: Completely Liquid H->I J Report as a Range (T_initial - T_final) I->J

Caption: Workflow for accurate melting point determination using the capillary method.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the indolizine ester sample is completely dry, as residual solvent can depress the melting point.

    • If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform heat transfer.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup and Measurement:

    • Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

    • For an accurate measurement, set the initial heating rate to be rapid until the temperature is about 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording:

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts (the clear point).

    • The melting point should be reported as a range from the onset of melting to the clear point.

  • Data Interpretation:

    • A sharp melting range (1-2°C) is indicative of a pure compound.

    • A broad or depressed melting range suggests the presence of impurities.

Logical Relationship of Factors Influencing Melting Point

The final observed melting point is a result of a complex interplay between various molecular and crystal-level factors.

FactorsInfluencingMeltingPoint cluster_IF cluster_CP cluster_MS MP Melting Point IF Intermolecular Forces IF->MP directly proportional to CP Crystal Packing Efficiency CP->MP directly proportional to MS Molecular Structure MS->IF determines MS->CP influences VDW Van der Waals DD Dipole-Dipole HB Hydrogen Bonding Sym Molecular Symmetry Steric Steric Hindrance FG Functional Groups FG->DD FG->HB Size Molecular Size & Shape Size->VDW Size->Sym Size->Steric

Caption: Interplay of factors determining the melting point of a compound.

Conclusion

The melting point of indolizine esters is a highly informative physical property that is dictated by a delicate balance of intermolecular forces and crystal packing efficiency. As demonstrated, the position and nature of substituents on the indolizine core and the ester functionality can lead to significant variations in melting behavior. By understanding these structure-property relationships and employing a rigorous experimental methodology, researchers can confidently use melting point determination as a reliable tool for the characterization and purity assessment of these important heterocyclic compounds in the pursuit of new therapeutic agents.

References

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Safety Operating Guide

Navigating the Unseen: A Definitive Guide to Personal Protective Equipment for Handling Methyl 2-methylindolizine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals navigating the frontiers of novel molecular entities, the synthesis and application of compounds like Methyl 2-methylindolizine-6-carboxylate represent a significant step forward. Indolizine derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them compelling candidates for therapeutic development.[1][2][3] However, with innovation comes the profound responsibility of ensuring safety. As this specific molecule is a novel compound, comprehensive toxicological data is likely unavailable. Therefore, we must operate under the precautionary principle, treating it as a substance with potential hazards based on its chemical lineage.

This guide provides a robust framework for the safe handling of Methyl 2-methylindolizine-6-carboxylate, moving beyond a simple checklist to instill a deep, causal understanding of why each safety measure is critical. Our protocols are designed as self-validating systems to protect you, your colleagues, and your research.

Hazard Assessment: Inferring Risk from Chemical Analogs

In the absence of a specific Safety Data Sheet (SDS) for Methyl 2-methylindolizine-6-carboxylate, a prudent hazard assessment must be conducted by examining structurally related compounds. Indole and indolizine derivatives serve as our primary reference points.

Data from analogous compounds consistently indicate the following potential hazards:

  • Skin Irritation: Compounds like Methyl 1H-indole-2-carboxylate and Methyl 2-oxoindoline-6-carboxylate are classified as skin irritants.[4][5][6]

  • Serious Eye Irritation: The aforementioned analogs are also known to cause serious eye irritation.[4][5][7]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[4][5][7][8]

  • Harmful if Swallowed or Inhaled: Some related structures are categorized as harmful if ingested or inhaled, indicating potential systemic toxicity.[4]

Based on this evidence, we must assume that Methyl 2-methylindolizine-6-carboxylate is, at a minimum, a skin, eye, and respiratory irritant with potential for acute toxicity.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is your first and most critical line of defense.[9] The following ensemble is mandatory for all procedures involving Methyl 2-methylindolizine-6-carboxylate, from weighing and transfer to reaction work-up and purification.

Table 1: Mandatory PPE for Handling Methyl 2-methylindolizine-6-carboxylate
PPE ComponentSpecificationRationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes and aerosols.[10] A face shield worn over goggles offers a second barrier, protecting the entire face, which is crucial when handling potentially corrosive or irritating liquids and solids under pressure.[11]
Hand Protection Nitrile Gloves (Double-Gloved)Nitrile gloves offer good resistance to a broad range of chemicals, including acids, bases, and organic solvents.[12] Double-gloving is a critical best practice to prevent exposure from undetected pinholes or tears in the outer glove.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant (FR) lab coat that closes securely and has long sleeves is required to protect your skin and street clothes from splashes and spills.[11][12]
Foot Protection Closed-toe, non-perforated shoesProtects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting.[12]
Respiratory Protection N95 Respirator or higher (in a fume hood)Given the potential for respiratory irritation from fine powders or aerosols, an N95 respirator should be used as a minimum precaution, even when working within a certified chemical fume hood.[13]

Operational Blueprint: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol is non-negotiable. This workflow is designed to minimize exposure at every stage of handling.

Step 1: Preparation and Engineering Controls
  • Read the SDS: Before beginning any work, review the Safety Data Sheets for all known reagents and solvents you will be using.[14]

  • Work in a Fume Hood: All manipulations of Methyl 2-methylindolizine-6-carboxylate, especially handling of the solid powder, must be performed inside a certified chemical fume hood to contain any dust or vapors.[12]

  • Verify Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher before you begin.[15]

  • Assemble Materials: Prepare all necessary glassware, reagents, and waste containers in the fume hood to minimize movement in and out of the containment area.

Step 2: Handling and Experimental Procedure
  • Don PPE: Put on your complete PPE ensemble before entering the designated work area.

  • Weighing the Compound:

    • Perform weighing on an analytical balance inside the fume hood or in a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid. Avoid creating airborne dust.

    • Tare a container before adding the compound to prevent contamination of the balance.

  • Dissolution and Reaction:

    • Add solvents slowly to the solid to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the apparatus is securely clamped. Never leave a reacting experiment unattended.[16]

    • Keep all containers clearly labeled with the chemical name and any hazard warnings.[15]

Step 3: Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Spill:

    • Alert others in the area immediately.

    • For a small spill, contain it with an appropriate absorbent material (e.g., vermiculite or a chemical spill kit).

    • Wearing your full PPE, carefully clean the area, working from the outside in.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.

Step 4: Decontamination and Disposal
  • Decontaminate Glassware: Thoroughly rinse all glassware that came into contact with the compound with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous waste.

  • Dispose of Waste:

    • All solid waste (gloves, weigh paper, contaminated absorbents) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste, including reaction mixtures and solvent rinses, must be collected in a designated, labeled hazardous waste container.

    • Never dispose of chemical waste down the drain.[14]

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, lab coat, and respirator) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[16]

Visualizing the Safety Workflow

To ensure clarity and immediate comprehension, the following diagrams outline the critical decision-making and procedural flows for safe handling.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Ensemble Selection Start Handling Methyl 2-methylindolizine-6-carboxylate AssessHazards Consult Analog SDS: - Skin Irritation [3, 10] - Eye Irritation [9] - Respiratory Irritant [7] Start->AssessHazards EyeFace Eye/Face Protection: Chemical Splash Goggles + Face Shield [11] AssessHazards->EyeFace Potential for splashes/aerosols Hand Hand Protection: Double Nitrile Gloves [4] AssessHazards->Hand Direct contact hazard Body Body Protection: Flame-Resistant Lab Coat [11] AssessHazards->Body Protect skin from splashes Respiratory Respiratory Protection: N95 Respirator (Minimum) [14] AssessHazards->Respiratory Inhalation of dust/aerosols End Proceed with Safe Handling Protocol

Caption: PPE Selection Workflow based on Hazard Assessment.

Safe_Handling_Protocol Start Begin Work Prep Step 1: Preparation - Work in Fume Hood [4] - Verify Emergency Gear [5] - Don Full PPE Start->Prep Handling Step 2: Handling - Weigh in containment - Transfer carefully - Run reaction Prep->Handling Emergency Emergency Occurs? Handling->Emergency EmergencyResponse Step 3: Respond - Alert others - Follow exposure/spill protocol - Seek medical aid Emergency->EmergencyResponse Yes Disposal Step 4: Disposal & Cleanup - Decontaminate glassware - Segregate hazardous waste [1] - Doff PPE correctly Emergency->Disposal No EmergencyResponse->Disposal End Work Complete Disposal->End

Caption: Procedural flow for handling, emergencies, and disposal.

By integrating this expert guidance into your laboratory's standard operating procedures, you build a culture of safety that empowers scientific discovery while respecting the unknown nature of novel chemical entities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.